Dipotassium glutarate
Description
Historical Perspectives on Glutarate Chemistry Research
The study of glutaric acid and its salts is rooted in the broader history of dicarboxylic acid chemistry. While glutamic acid was identified in 1866 by German chemist Karl Heinrich Ritthausen, the simpler glutaric acid became a subject of interest later. wikipedia.org Significant research involving glutaric acid emerged in the mid-20th century, for instance, in the structural elucidation of complex organic molecules like arachidonic acid, where glutaric acid was identified as an oxidation product. nih.gov
A notable milestone in the context of glutarate chemistry was the description of glutaric aciduria in 1975, an inborn error of metabolism. coughlinlab.orgnih.gov This discovery highlighted the natural occurrence and metabolic role of glutaric acid in biological systems, stemming from the catabolism of amino acids such as lysine (B10760008) and tryptophan. wikipedia.org This biochemical context spurred further research into the properties and interactions of glutaric acid and its derivatives, including its salts like dipotassium (B57713) glutarate.
Significance of Dipotassium Glutarate in Modern Chemical Science
The significance of this compound in modern chemical science lies predominantly in its utility as a ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The glutarate dianion can act as a bridging ligand, connecting metal centers to form one-, two-, or three-dimensional networks. nih.govfrontiersin.org The flexibility of the five-carbon chain of the glutarate ligand allows for the formation of diverse and stable framework structures. nih.gov
Researchers have utilized glutarate ligands, sourced from salts like this compound, to construct coordination polymers with interesting properties, such as photoluminescence. frontiersin.orgresearchgate.net For example, europium(III)- and terbium(III)-glutarate coordination polymers exhibit characteristic red and green emissions, respectively, which have potential applications in sensing and optical materials. frontiersin.orgresearchgate.net Furthermore, this compound serves as a starting material or precursor in organic synthesis. An example is its use in the synthesis of N-(D-glucos-1-yl)-L-glutamate, a compound with potential applications in food chemistry. imreblank.ch
Scope and Objectives of Research on this compound
Current research involving this compound and the glutarate moiety is focused on several key areas. A primary objective is the design and synthesis of novel coordination polymers with tailored structures and functionalities. nih.govresearchgate.net Scientists are exploring how the choice of metal ions, co-ligands, and reaction conditions influences the resulting network topology and properties of glutarate-based polymers. nih.gov
A significant research goal is the development of functional materials for specific applications. This includes the creation of luminescent materials for sensing specific ions or molecules, as demonstrated by the use of lanthanide-glutarate polymers for detecting Fe³⁺ ions. frontiersin.orgresearchgate.net Another area of investigation is the exploration of the magnetic and catalytic properties of metal-glutarate frameworks. The ultimate aim is to leverage the structural versatility of the glutarate ligand to produce advanced materials with predictable and useful characteristics for technological applications.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₅H₆K₂O₄ guidechem.com |
| Molecular Weight | 208.3 g/mol fda.gov |
| SMILES | C(CC(=O)[O-])CC(=O)[O-].[K+].[K+] fda.gov |
| InChI Key | FLAYZGYYOSGYDY-UHFFFAOYSA-L fda.gov |
| CAS Number | 39649-90-6 fda.gov |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 3-hydroxy-glutaric acid coughlinlab.org |
| Adipic acid wikipedia.org |
| Arachidonic acid nih.gov |
| This compound guidechem.com |
| Europium(III)-glutarate |
| Glutaric acid wikipedia.org |
| Glutamic acid wikipedia.org |
| Lysine wikipedia.org |
| N-(D-glucos-1-yl)-L-glutamate imreblank.ch |
| Succinic acid wikipedia.org |
| Terbium(III)-glutarate |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
39649-90-6 |
|---|---|
Molecular Formula |
C5H6K2O4 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
dipotassium;pentanedioate |
InChI |
InChI=1S/C5H8O4.2K/c6-4(7)2-1-3-5(8)9;;/h1-3H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 |
InChI Key |
FLAYZGYYOSGYDY-UHFFFAOYSA-L |
SMILES |
C(CC(=O)[O-])CC(=O)[O-].[K+].[K+] |
Canonical SMILES |
C(CC(=O)[O-])CC(=O)[O-].[K+].[K+] |
Other CAS No. |
39649-90-6 |
Origin of Product |
United States |
Synthesis Methodologies and Advanced Preparative Chemistry of Dipotassium Glutarate
Established Synthetic Routes for Glutaric Acid and its Salts
The industrial and laboratory-scale production of glutaric acid has been achieved through various chemical pathways. These routes often begin with cyclic or linear C5 precursors and employ oxidation, carbonylation, or biological conversion to introduce the required carboxyl functionalities.
Oxidation represents one of the most established strategies for synthesizing glutaric acid. These methods typically involve the oxidative cleavage of five-carbon cyclic molecules.
One common precursor is cyclopentanone, which can be oxidized using nitric acid in the presence of a catalyst such as vanadium pentoxide. The reaction requires careful temperature control to prevent side reactions that could lead to the formation of succinic acid. Research has also explored the use of molecular oxygen or air as the oxidant, often in acetic acid as a solvent and catalyzed by transition metal salts, such as those of manganese(II). Under specific conditions of temperature and pressure, these aerobic oxidation methods have achieved high conversion rates of cyclopentanone, with significant selectivity for glutaric acid.
Cyclopentene (B43876) is another key precursor. "Green" chemistry approaches have focused on its oxidation using hydrogen peroxide, a more environmentally benign oxidant than nitric acid. These reactions are often catalyzed by tungstic acid, proceeding through a glutaraldehyde (B144438) intermediate which is subsequently oxidized to glutaric acid. This method can be performed without organic solvents, enhancing its sustainability profile. Phase-transfer catalysts have also been employed to facilitate the reaction between aqueous hydrogen peroxide and the organic cyclopentene substrate, achieving high yields of glutaric acid.
Other oxidation routes include the cleavage of dihydropyran and the oxidation of glutaraldehyde. The latter can be achieved using air as the oxidant over a solid-supported palladium catalyst. Additionally, glutaric acid can be prepared from 1,3-dibromopropane (B121459) via a two-step process involving the formation of a dinitrile with sodium or potassium cyanide, followed by hydrolysis.
Table 1: Comparison of Oxidation-Based Syntheses of Glutaric Acid
| Precursor | Oxidant/Catalyst | Key Findings | Selectivity/Yield | Reference |
|---|---|---|---|---|
| Cyclopentanone | Nitric acid / Vanadium pentoxide | A well-established method, but requires careful temperature control to avoid side products like succinic acid. | Crude yields of 80-85% reported. | |
| Cyclopentanone | Oxygen (O₂) / Mn(II) salt in acetic acid | Aerobic oxidation under mild conditions (100 °C, 0.1 MPa). | Over 98% conversion with up to 68% selectivity for glutaric acid. | |
| Cyclopentene | Hydrogen peroxide (H₂O₂) / Tungstic acid | A "green" synthesis route that avoids harsh acids and organic solvents. | High yields have been achieved, with one study reporting 98.8% over a recovered catalyst. | |
| Glutaraldehyde | Air / Supported Palladium (Pd) catalyst | Oxidation under moderate conditions with high conversion and selectivity. The solid catalyst is easily separated. | High conversion and selectivity reported. |
Carbonylation reactions, specifically hydrocarboxylation, offer an alternative pathway to dicarboxylic acids. This approach involves the addition of a carboxyl group to an unsaturated substrate. The synthesis of glutaric acid can be achieved by reacting crotonic acid with carbon monoxide and hydrogen in the presence of a cobalt catalyst, such as cobalt carbonyl. This initial step forms glutaraldehydic acid, which is then oxidized in a subsequent step using oxygen to yield the final glutaric acid product. This process demonstrates a method for building the C5 dicarboxylic acid structure from a C4 precursor.
Reflecting a shift towards sustainable manufacturing, significant research has been directed at producing glutaric acid from renewable feedstocks using metabolically engineered microorganisms. These biocatalytic routes often leverage the natural metabolism of amino acids.
Engineered strains of Corynebacterium glutamicum and Escherichia coli have been developed to overproduce glutaric acid from glucose. One prominent pathway involves the conversion of L-lysine, a key fermentation product, into glutarate. This is achieved by introducing a synthetic pathway that may include enzymes such as lysine (B10760008) decarboxylase, transaminases, and dehydrogenases. For instance, a pathway can convert L-lysine to 5-aminovaleric acid (AVA), which is then transaminated to glutarate semialdehyde and subsequently oxidized to glutarate.
Metabolic engineering strategies focus on optimizing these pathways by eliminating competing reactions, enhancing precursor supply, and improving the efficiency of the heterologous enzymes. Fed-batch fermentation processes using these engineered strains have achieved high titers, with some studies reporting glutarate concentrations exceeding 100 g/L. These biological methods provide a route to glutaric acid from renewable resources like glucose and molasses.
Table 2: Biocatalytic Production of Glutaric Acid
| Microorganism | Feedstock | Key Pathway/Enzymes | Reported Titer | Reference |
|---|---|---|---|---|
| Corynebacterium glutamicum | Glucose | Engineered L-lysine degradation pathway (e.g., DavB, DavA, GabT, GabD). | 105.3 g/L in fed-batch fermentation. | |
| Corynebacterium glutamicum | Glucose, Molasses | Conversion of 5-aminovalerate using 5-aminovalerate transaminase (gabT) and glutarate semialdehyde dehydrogenase (gabD). | Over 90 g/L in a fed-batch process. | |
| Escherichia coli | Glucose | Engineered pathways, often leveraging L-lysine as an intermediate. | 53.7 g/L achieved with an optimized nitrogen feeding strategy. |
Targeted Synthesis of Dipotassium (B57713) Glutarate: Specific Methodologies
Once glutaric acid has been synthesized and purified, it can be converted into its dipotassium salt. This process is typically a straightforward acid-base reaction followed by isolation of the salt product.
The most direct method for preparing dipotassium glutarate is the neutralization of glutaric acid with a suitable potassium base. This is a classic acid-base reaction where two equivalents of the base are required to deprotonate both carboxylic acid groups of the glutaric acid molecule.
C₃H₆(COOH)₂ + 2 KOH → C₃H₆(COOK)₂ + 2 H₂O
Alternatively, other potassium bases such as potassium carbonate (K₂CO₃) or potassium bicarbonate (KHCO₃) can be used. With these bases, the reaction produces carbon dioxide gas as a byproduct, which must be allowed to evolve safely from the reaction vessel.
The isolation of solid this compound from the reaction mixture is achieved through crystallization, a process heavily influenced by the choice of solvent and operating parameters.
Solvent Selection: Water is the primary solvent for the neutralization reaction due to the high solubility of glutaric acid, potassium hydroxide, and the resulting this compound salt. However, for crystallization, the high solubility of this compound in water can make isolation difficult. Therefore, an anti-solvent crystallization technique is often employed. An anti-solvent is a solvent in which the desired product has low solubility and which is miscible with the primary solvent. Common anti-solvents for precipitating ionic salts from aqueous solutions include polar organic solvents like ethanol, propanol, or acetone. By adding one of these anti-solvents to the concentrated aqueous solution of this compound, the dielectric constant of the solvent mixture is lowered, which reduces the solubility of the ionic salt and induces its precipitation.
Crystallization Parameters: Several factors can be controlled to optimize the yield and quality of the crystals.
Supersaturation: This is the primary driving force for crystallization and can be achieved by concentrating the aqueous solution (by evaporating water) before adding the anti-solvent, or by controlling the rate of anti-solvent addition.
Temperature: Lowering the temperature of the solution generally decreases the solubility of the salt, promoting crystallization and increasing the final yield.
Rate of Anti-solvent Addition: A slower addition rate can lead to the formation of larger, more well-defined crystals, while a rapid addition may cause rapid precipitation, resulting in smaller particles or an amorphous solid.
Agitation: Stirring the solution during crystallization helps to maintain a uniform temperature and concentration, which can lead to a more homogeneous crystal size distribution.
After precipitation, the solid this compound is isolated by filtration, washed with a small amount of the anti-solvent to remove residual impurities, and then dried under vacuum to remove any remaining solvent.
Table 3: Influence of Solvent Parameters on this compound Crystallization
| Parameter | Influence on Crystallization | Typical Approach |
|---|---|---|
| Primary Solvent | High solubility of reactants and product for neutralization. | Water. |
| Anti-Solvent | Reduces the solubility of the ionic salt, inducing precipitation. The choice affects crystal morphology and purity. | Ethanol, propanol, or acetone. |
| Solvent Polarity (Dielectric Constant) | A lower dielectric constant of the solvent mixture decreases the solubility of the ionic salt. | Achieved by mixing water with a less polar anti-solvent. |
| Solution Viscosity | Higher viscosity can impede mass transfer and slow down crystal growth, potentially leading to smaller particles. | Generally not a primary control parameter but is an inherent property of the chosen solvent system. |
Green Chemistry Principles in this compound Preparation
The integration of green chemistry principles into the synthesis of this compound is pivotal for developing sustainable and environmentally benign manufacturing processes. These principles focus on minimizing waste, utilizing renewable resources, and employing safer chemical pathways. The synthesis of glutaric acid, the precursor to this compound, is a key area for applying these principles.
Traditionally, dicarboxylic acids have been produced from petroleum-based feedstocks through oxidation processes that often use harsh and hazardous reagents. Modern approaches, however, are shifting towards bio-based routes and cleaner catalytic systems.
Key Green Chemistry Strategies:
Renewable Feedstocks: A significant advancement is the use of cellulose-derived platform chemicals to produce α,ω-dicarboxylic acids. rsc.org This approach leverages abundant and renewable biomass, reducing the reliance on fossil fuels.
Green Oxidants: The use of hydrogen peroxide (H₂O₂) as a "green" oxidant is highly desirable because its only byproduct is water. nih.govmdpi.com Catalytic systems, such as those using selenium or sulfonic acid functionalized reduced graphene oxide (SA-rGO), can efficiently facilitate the oxidation of precursor aldehydes to carboxylic acids using H₂O₂ under mild conditions. nih.govmdpi.com
Catalytic Routes: The development of efficient catalysts is crucial. For instance, carbonate-promoted C-H carboxylation allows for the synthesis of dicarboxylic acids from bio-based molecules like 2-furoic acid and CO₂, avoiding harsh oxidation steps. rsc.org While not directly for glutaric acid, this principle of catalytic carboxylation represents a promising green pathway.
Atom Economy: Processes are designed to maximize the incorporation of all materials used in the process into the final product. Catalytic routes generally offer higher atom economy compared to stoichiometric reactions.
Energy Efficiency: Conducting reactions at ambient temperature and pressure, whenever possible, reduces energy consumption. The use of highly efficient catalysts can often enable milder reaction conditions. mdpi.com
Purification and Isolation Techniques for High-Purity this compound
Achieving high purity is critical for the application of this compound in various fields. A combination of advanced purification techniques is often employed to remove impurities such as residual reactants, byproducts, and inorganic salts.
Advanced Chromatographic Separation Methods
Chromatography is a powerful technique for separating and purifying organic acids and their salts with high resolution. High-performance liquid chromatography (HPLC) is the most common method. sigmaaldrich.com
Ion-Exclusion Chromatography (IEC): This is a preferred method for separating weak acids like glutaric acid and its salts. shimadzu.com The separation mechanism is based on the electrostatic repulsion between the ionized analyte and the stationary phase, which is typically a sulfonated polystyrene-divinylbenzene resin. Stronger acids are repelled more and elute earlier. shimadzu.com
Reversed-Phase HPLC (RP-HPLC): This technique separates compounds based on their hydrophobicity. While organic acids are highly polar, specialized columns, such as C18 phases modified to be stable in 100% aqueous mobile phases, can be used. sigmaaldrich.com The mobile phase is typically a buffered aqueous solution, and its pH is a critical parameter for controlling the retention of the analyte. oup.com
Mixed-Mode Chromatography: Columns that combine both reversed-phase and ion-exchange characteristics offer unique selectivity. sielc.com For instance, a Primesep D column can separate organic acids by a mixture of anion exchange and reversed-phase mechanisms, providing flexibility in method development by adjusting mobile phase parameters like acetonitrile (B52724) concentration and buffer. sielc.com
Electrostatic Ion Chromatography: This method utilizes a stationary phase coated with micelles of a conjugated acid salt. It allows for the separation of organic acids and their salts using pure water as the mobile phase, making it an environmentally friendly analytical technique. nih.gov
Table 1: Comparison of HPLC Techniques for this compound Purification
| Technique | Stationary Phase Principle | Typical Mobile Phase | Separation Basis | Advantages |
|---|---|---|---|---|
| Ion-Exclusion Chromatography (IEC) | Ionized functional groups (e.g., sulfonate) | Dilute mineral acid (e.g., H₂SO₄) | Donnan exclusion of anions from the resin pores | High selectivity for weak acids shimadzu.com |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobic alkyl chains (e.g., C18) | Aqueous buffer/organic modifier (e.g., acetonitrile) | Hydrophobic interactions | Versatility, wide availability of columns sigmaaldrich.comoup.com |
| Mixed-Mode Chromatography | Combined hydrophobic and ion-exchange groups | Aqueous buffer/organic modifier | Multiple interaction modes (hydrophobic, ionic) | Unique selectivity, enhanced retention control sielc.com |
Recrystallization and Precipitation Strategies
Recrystallization is a fundamental and highly effective technique for purifying solid compounds like this compound. illinois.edu The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. libretexts.org
Recrystallization Procedure:
Solvent Selection: An ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Water is a likely candidate for a polar salt like this compound.
Dissolution: The crude this compound is dissolved in a minimum amount of the hot solvent to form a saturated solution. libretexts.org
Filtration (Hot): If insoluble impurities are present, the hot solution is filtered to remove them.
Crystallization: The solution is allowed to cool slowly. As the solubility decreases, pure this compound crystallizes out, leaving the soluble impurities in the mother liquor. youtube.com
Isolation: The pure crystals are collected by vacuum filtration. libretexts.org
Drying: The crystals are dried to remove any residual solvent.
Table 2: Key Strategies in Crystallization of Potassium Salts
| Strategy | Principle | Key Parameters | Applicability |
|---|---|---|---|
| Cooling Recrystallization | Solubility decreases significantly with decreasing temperature. libretexts.org | Cooling rate, solvent choice, saturation level. | Compounds with a steep solubility curve. |
| Anti-Solvent Precipitation | Addition of a miscible solvent in which the solute is insoluble. mdpi.com | Anti-solvent choice, addition rate, solvent/anti-solvent ratio. | Compounds with high solubility or low temperature-dependence of solubility. |
| Evaporative Crystallization | Solvent is removed (evaporated) to increase solute concentration beyond saturation. mt.com | Temperature, pressure (vacuum), evaporation rate. | Highly soluble compounds where cooling or anti-solvent methods are inefficient. |
Membrane-Based Filtration and Dialysis in Purification
Membrane-based technologies offer energy-efficient and continuous processes for the purification of organic acid salts. acs.orgnih.gov These methods separate molecules based on size, charge, and pressure gradients.
Nanofiltration (NF): This pressure-driven membrane process is particularly effective for separating divalent ions from monovalent ions. cetjournal.itresearchgate.net Since glutarate is a divalent anion (C₅H₆O₄²⁻), nanofiltration can be used to separate this compound from monovalent salt impurities (e.g., KCl) or from smaller organic acids. The rejection mechanism in NF membranes involves a combination of size exclusion (sieving) and electrostatic interactions (Donnan exclusion). nih.gov
Ultrafiltration (UF): This technique uses membranes with larger pores than NF and is primarily used to remove larger molecules like proteins, polysaccharides, and microorganisms from fermentation broths before further purification of the organic acid salt. acs.orgalfalaval.com
Electrodialysis (ED): ED uses ion-exchange membranes and an electric potential difference to separate ionic species from non-ionic ones. nih.gov It is a promising technology for recovering and purifying organic acids from fermentation broths, as it can efficiently demineralize the solution without adding chemical reagents. nih.gov
Dialysis: This is a diffusion-based process where a semi-permeable membrane separates the this compound solution from a dialysis fluid (dialysate). Small molecules like inorganic salts and low-molecular-weight impurities can pass through the membrane into the dialysate, while the larger this compound molecules are retained.
Table 3: Overview of Membrane-Based Purification Techniques
| Technique | Driving Force | Separation Principle | Primary Application for this compound |
|---|---|---|---|
| Ultrafiltration (UF) | Pressure | Size exclusion (macromolecules) alfalaval.com | Clarification of fermentation broths; removal of high MW impurities. acs.org |
| Nanofiltration (NF) | Pressure | Size exclusion and charge repulsion (divalent ions) nih.gov | Separation from monovalent salts; concentration. cetjournal.itresearchgate.net |
| Electrodialysis (ED) | Electric Potential | Migration of ions through ion-exchange membranes nih.gov | Demineralization (desalting) of the product solution. |
| Dialysis | Concentration Gradient | Diffusion through a semi-permeable membrane | Removal of small molecule impurities like inorganic salts. |
Advanced Spectroscopic and Structural Characterization of Dipotassium Glutarate
High-Resolution Vibrational Spectroscopy (IR, Raman) for Conformational Analysis of the Glutarate Anion
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape of the glutarate dianion. The flexibility of the five-carbon chain allows for various conformations, and the vibrational modes are sensitive to these geometric changes.
The key vibrational bands for the glutarate anion are associated with the carboxylate (COO⁻) groups and the methylene (B1212753) (CH₂) chain.
Carboxylate Stretching: The deprotonated carboxylate groups give rise to two characteristic strong bands: the asymmetric stretching vibration (νₐₛ(COO⁻)) and the symmetric stretching vibration (νₛ(COO⁻)). In IR spectra of dicarboxylates like glutarate, the asymmetric stretch typically appears in the 1560–1620 cm⁻¹ region, while the symmetric stretch is found around 1400–1440 cm⁻¹. The precise positions and separation of these bands can provide information about the coordination environment of the carboxylate groups with the potassium ions.
Methylene Vibrations: The CH₂ groups of the glutarate backbone exhibit stretching, bending (scissoring), wagging, and twisting modes. The CH₂ stretching vibrations are typically observed in the 2800–3000 cm⁻¹ range. Deformation modes, which are more conformationally sensitive, appear at lower wavenumbers, often below 1400 cm⁻¹. ias.ac.in
C-C Framework: Skeletal vibrations of the carbon backbone occur at lower frequencies and can be complex. However, their patterns in both IR and Raman spectra can act as a "fingerprint" for a specific conformation. physicsopenlab.org
Conformational analysis relies on the fact that different spatial arrangements of the atoms (conformations) will have slightly different vibrational energies. For instance, the relative intensities and frequencies of certain CH₂ rocking or twisting modes can differ between a planar, all-trans conformation and a more twisted or folded conformation of the glutarate chain. By comparing experimental spectra with theoretical calculations for different possible conformers, the most probable structure of the anion can be inferred. The presence of potassium cations can also influence the spectra by inducing small shifts in the vibrational frequencies of the nearby carboxylate groups. metrohm.com
Table 1: Typical Vibrational Modes for the Glutarate Anion
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |
| Asymmetric COO⁻ Stretch (νₐₛ) | 1560 - 1620 | Stretching of the carboxylate C=O bonds out-of-phase. |
| Symmetric COO⁻ Stretch (νₛ) | 1400 - 1440 | Stretching of the carboxylate C=O bonds in-phase. |
| CH₂ Scissoring | ~1465 | Bending vibration where H atoms move toward each other. |
| C-O in-plane bending | ~1300-1420 | Bending of the C-O bond within the carboxylate plane. ias.ac.in |
| C-C Stretching | 1000 - 1200 | Stretching of the carbon-carbon single bonds in the backbone. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the covalent structure of dipotassium (B57713) glutarate in solution and for studying its dynamic behavior. ¹H and ¹³C NMR are the most common techniques employed.
¹H NMR Spectroscopy: The proton NMR spectrum of the symmetrical glutarate anion is expected to be relatively simple. It would feature two distinct signals corresponding to the different sets of methylene protons.
The protons on the central carbon (C3) would appear as one signal.
The protons on the carbons adjacent to the carboxylate groups (C2 and C4) would appear as a second, chemically equivalent signal.
Due to spin-spin coupling, the C3 protons would appear as a quintet (or a multiplet), and the C2/C4 protons would appear as a triplet. The integration of these signals would show a 2:4 ratio, respectively.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework. For the symmetric glutarate anion, three distinct signals are expected:
One signal for the carboxylate carbons (C1 and C5).
One signal for the methylene carbons adjacent to the carboxylates (C2 and C4).
One signal for the central methylene carbon (C3).
The chemical shifts are influenced by the electronegative oxygen atoms of the carboxylate groups, causing the carbons closer to these groups (C1, C5, C2, C4) to appear further downfield (at a higher ppm value) compared to the central carbon (C3). libretexts.org
Dynamic studies using variable-temperature NMR could reveal information about the rotational barriers around the C-C bonds in the glutarate backbone. Changes in the line shapes or chemical shifts of the NMR signals with temperature can indicate that the molecule is undergoing conformational exchange on the NMR timescale.
Table 2: Predicted NMR Assignments for Dipotassium Glutarate in D₂O
| Nucleus | Atom Position(s) | Predicted Chemical Shift (ppm) Range | Predicted Multiplicity |
| ¹H | C2-H ₂, C4-H ₂ | ~2.2 - 2.4 | Triplet (t) |
| ¹H | C3-H ₂ | ~1.8 - 2.0 | Quintet (quin) |
| ¹³C | C 1, C 5 (COO⁻) | ~180 - 185 | Singlet |
| ¹³C | C 2, C 4 | ~35 - 45 | Singlet |
| ¹³C | C 3 | ~20 - 30 | Singlet |
Note: Predicted chemical shift ranges are based on typical values for similar functional groups and may vary depending on solvent and concentration. pdx.eduoregonstate.edu
Mass Spectrometry Techniques for Molecular Integrity and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and assess its purity. For an ionic salt like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used.
In ESI-MS, the sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, forming gaseous ions. For this compound, several ionic species could be observed depending on the mode of operation:
Negative Ion Mode: The most informative spectrum would likely be obtained in negative ion mode. One would expect to see the singly charged glutarate monoanion [C₅H₇O₄]⁻ at an m/z corresponding to the mass of glutaric acid minus one proton (approx. 131.06 Da). The glutarate dianion [C₅H₆O₄]²⁻ might also be observed at an m/z of approximately 65.02 Da.
Positive Ion Mode: In positive ion mode, adduct ions may be observed, such as the [K(C₅H₆K₂O₄)]⁺ ion or, more likely, an ion corresponding to the potassium adduct of the glutarate monoanion, [C₅H₇O₄K₂]⁺.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural confirmation. wikipedia.org When the glutarate anion is selected and fragmented, characteristic losses are expected. A common fragmentation pathway for carboxylates is the loss of CO₂ (44 Da). libretexts.orgmetwarebio.com This would result in a fragment ion that can help confirm the structure.
The high resolution of modern mass spectrometers allows for the determination of the exact mass of the ions, which can be used to confirm the elemental composition. The monoisotopic mass of this compound (C₅H₆K₂O₄) is calculated to be 207.9540 Da. nih.gov
Reactivity and Chemical Transformations of Dipotassium Glutarate
Acid-Base Equilibria and Buffering Capacities of Glutarate Solutions
Dipotassium (B57713) glutarate is the salt of a weak diprotic acid (glutaric acid, H₂C₅H₆O₄) and a strong base (potassium hydroxide, KOH). When dissolved in water, it dissociates completely into potassium ions (K⁺) and glutarate dianions (C₅H₆O₄²⁻). The glutarate ion can act as a Brønsted-Lowry base by accepting protons from water, establishing a series of equilibria.
The acid-base behavior of the glutarate system is defined by the two acid dissociation constants (pKa) of its conjugate acid, glutaric acid.
First Equilibrium: H₂C₅H₆O₄ + H₂O ⇌ HC₅H₆O₄⁻ + H₃O⁺ ; pKa₁ ≈ 4.34
Second Equilibrium: HC₅H₆O₄⁻ + H₂O ⇌ C₅H₆O₄²⁻ + H₃O⁺ ; pKa₂ ≈ 5.22
An aqueous solution of dipotassium glutarate is basic due to the hydrolysis of the glutarate dianion:
C₅H₆O₄²⁻(aq) + H₂O(l) ⇌ HC₅H₆O₄⁻(aq) + OH⁻(aq)
A solution containing a mixture of glutaric acid and this compound, or monopotassium glutarate and this compound, can function as a buffer. The buffering capacity is most effective in the pH ranges close to the pKa values of glutaric acid, approximately pH 3.3-5.3 and pH 4.2-6.2. Such buffer systems are crucial in various chemical and biological applications for maintaining a stable pH.
| Equilibrium Step | pKa Value |
|---|---|
| pKa₁ | ~4.34 |
| pKa₂ | ~5.22 |
Complexation Chemistry of this compound with Metal Ions
The glutarate dianion, possessing two carboxylate groups, can function as a chelating ligand, binding to metal ions to form stable coordination complexes. This ability to sequester metal ions is a key feature of its chemical reactivity.
The two negatively charged carboxylate groups of the glutarate ion can each coordinate with a positively charged metal ion. This simultaneous binding by two donor atoms on the same ligand to a central metal ion is known as chelation. The flexible five-carbon backbone of the glutarate molecule allows it to form a thermodynamically stable seven-membered ring with the metal ion.
The strength of the interaction between the glutarate ligand and a metal ion is quantified by the stability constant (or formation constant, K). A higher stability constant indicates a stronger interaction and a more stable complex. Stability constants are determined for stepwise or cumulative formation of metal-ligand complexes in solution. wikipedia.orgscispace.com
Mⁿ⁺ + L²⁻ ⇌ ML⁽ⁿ⁻²⁾⁺ ; K₁ = [ML⁽ⁿ⁻²⁾⁺] / ([Mⁿ⁺][L²⁻])
| Metal Ion | log K |
|---|---|
| La³⁺ | 3.02 |
| Y³⁺ | 3.25 |
The formation of metal-glutarate complexes can be detected and characterized using various spectroscopic techniques.
Infrared (IR) Spectroscopy: The coordination of the carboxylate groups to a metal ion alters their vibrational frequencies. In the IR spectrum of free glutarate, the symmetric and antisymmetric C=O stretching vibrations of the carboxylate group (COO⁻) are prominent. Upon complexation, the positions of these bands shift, providing evidence of the metal-ligand bond formation. The magnitude of the shift can offer insights into the coordination mode (e.g., monodentate, bidentate chelating, or bridging). acs.orgwayne.edu
UV-Visible (UV-Vis) Spectroscopy: For transition metal ions with d-electrons, complexation with glutarate can lead to changes in their UV-Vis absorption spectra. nih.gov The ligand field created by the carboxylate oxygen atoms influences the energy of the metal's d-orbitals. This can cause a shift in the wavelength and intensity of the d-d electronic transitions, resulting in a color change or altered absorbance profile of the solution. researchgate.netlibretexts.orglibretexts.orgbath.ac.uk
Esterification and Amidation Reactions Involving the Glutarate Moiety
The carboxylate groups of the glutarate moiety are key sites for synthetic transformations such as esterification and amidation.
Esterification: While the this compound salt is generally unreactive towards alcohols, it can be converted to its corresponding diester. This is typically achieved by first acidifying the salt to produce glutaric acid. The resulting glutaric acid can then undergo a Fischer esterification reaction by heating it with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.comyoutube.comyoutube.com The reaction is reversible and driven to completion by removing the water formed.
HOOC-(CH₂)₃-COOH + 2 R'OH ⇌ R'OOC-(CH₂)₃-COOR' + 2 H₂O (Glutaric Acid + Alcohol ⇌ Glutarate Diester + Water)
Amidation: The formation of amides from this compound is also possible. A modern and efficient method involves the direct coupling of alkali metal carboxylate salts with amines using a coupling agent. organic-chemistry.orgnih.govsemanticscholar.org Reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in combination with a non-nucleophilic base, can activate the carboxylate groups in situ, allowing them to react with a primary or secondary amine to form the corresponding diamide (B1670390). organic-chemistry.orgnih.govsemanticscholar.org This method is particularly useful as it avoids the need to first isolate the potentially sensitive free carboxylic acid. nih.govhepatochem.com
Redox Chemistry of this compound in Specific Environments
The glutarate molecule consists of two carboxylate groups at their highest oxidation state and a saturated hydrocarbon chain.
Oxidation: The trimethylene (-CH₂-) chain of the glutarate anion is susceptible to oxidation, though it is generally resistant to mild oxidizing agents. Strong oxidizing agents under forcing conditions can oxidize the hydrocarbon chain, potentially leading to chain cleavage and the formation of smaller carboxylic acids, and ultimately carbon dioxide and water.
Reduction: The carboxylate groups are resistant to reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce the carboxylate functionality. This reaction, typically performed on the ester or the free acid rather than the salt, would convert the glutarate moiety into 1,5-pentanediol.
R'OOC-(CH₂)₃-COOR' --(1. LiAlH₄ / 2. H₂O)--> HO-(CH₂)₅-OH (Glutarate Diester --(Reduction)--> 1,5-Pentanediol)
In biological systems, specific enzymatic pathways exist for the metabolism of glutarate. For instance, in some microorganisms, glutarate can be activated to glutaryl-CoA and subsequently oxidized and decarboxylated as part of cellular metabolism.
Biochemical and Metabolic Roles of Glutarate As It Relates to Dipotassium Glutarate As a Biochemical Reagent/intermediate
Glutarate as an Intermediate in Central Metabolic Pathways
Glutarate is a dicarboxylic acid that participates in cellular metabolism, primarily arising from the breakdown of amino acids.
Glutarate is recognized as an intermediate product in the metabolic breakdown of the amino acids lysine (B10760008) and tryptophan. researchgate.net The catabolism of these amino acids generates glutaryl-CoA, which can then be hydrolyzed to form glutaric acid. nih.gov In some organisms, including certain bacteria, the degradation of lysine proceeds through glutarate and L-2-hydroxyglutarate to ultimately yield succinate, a key metabolic intermediate. nih.gov The enzyme succinate-hydroxymethylglutarate CoA-transferase (SUGCT) plays a role in synthesizing glutaryl-CoA from glutarate during the catabolism of tryptophan and lysine. researchgate.net In humans, a bifunctional enzyme, lysine-ketoglutarate reductase/saccharopine dehydrogenase, catalyzes the initial steps of lysine breakdown. plos.orgyoutube.com
Deficiencies in the enzymes involved in these pathways can lead to metabolic disorders. For instance, glutaric aciduria is a condition characterized by the abnormal excretion of glutaric, beta-hydroxyglutaric, and glutaconic acids, resulting from a deficiency in glutaryl-CoA dehydrogenase. nih.gov This enzyme is crucial for the dehydrogenation of glutaryl-CoA to glutaconyl-CoA. nih.gov
The metabolism of glutarate is intrinsically linked to the citric acid cycle (TCA cycle), a central hub of cellular energy production. This connection is primarily established through α-ketoglutarate, a key intermediate of the TCA cycle. wikipedia.orgfrontiersin.orgyoutube.com Several metabolic pathways, including the degradation of amino acids like glutamate (B1630785), glutamine, arginine, proline, and histidine, converge to produce α-ketoglutarate. youtube.com
Glutamate, in particular, shares a close metabolic relationship with α-ketoglutarate. The enzyme glutamate dehydrogenase (GDH) catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate, thereby providing a direct link between amino acid metabolism and the TCA cycle. wikipedia.orgnih.govnih.gov This reaction is crucial for both the synthesis of glutamate from TCA cycle intermediates and the entry of carbon skeletons from glutamate into the cycle for energy production or biosynthesis. nih.gov In astrocytes, GDH plays a significant anaplerotic role, meaning it helps replenish the pool of TCA cycle intermediates. nih.gov The conversion of L-2-hydroxyglutarate, derived from glutarate in some bacterial pathways, to α-ketoglutarate further solidifies this connection. nih.gov
Enzymatic Transformations of Glutarate
Several enzymes are involved in the metabolic processing of glutarate and its derivatives, facilitating its integration into central metabolic pathways.
While the term "glutarate dehydrogenase" is not extensively characterized as a single enzyme that directly acts on glutarate, several dehydrogenase enzymes are critical in the metabolism of glutarate-related compounds. Glutamate dehydrogenase (GDH) is a key enzyme that interconverts glutamate and α-ketoglutarate. nih.govnih.gov GDH can be dependent on either NADP+ or NAD+ and plays a vital role in linking carbon and nitrogen metabolism. nih.gov The catalytic mechanism of GDH involves the binding of substrates and coenzymes to its active site, facilitating the reversible oxidation of L-glutamate. nih.govnih.gov
In the context of glutarate metabolism, glutaryl-CoA dehydrogenase is a crucial enzyme that catalyzes the dehydrogenation of glutaryl-CoA. nih.gov Additionally, the oxoglutarate dehydrogenase complex (OGDC) or α-ketoglutarate dehydrogenase complex, is a multi-enzyme complex that catalyzes the conversion of α-ketoglutarate to succinyl-CoA in the citric acid cycle. wikipedia.orgyoutube.com This reaction is an oxidative decarboxylation that involves three main steps: decarboxylation of α-ketoglutarate, reduction of NAD+ to NADH, and the transfer of the resulting molecule to Coenzyme A to form succinyl-CoA. wikipedia.orgyoutube.com
Coenzyme A (CoA) transferases are a class of enzymes that catalyze the transfer of a CoA group from a donor molecule to an acceptor. wikipedia.org In the context of glutarate metabolism, succinyl-CoA:glutarate-CoA transferase (SUGCT) is a key enzyme. uniprot.orgnih.gov SUGCT catalyzes the reversible transfer of a CoA moiety from succinyl-CoA to glutarate, producing glutaryl-CoA and succinate. uniprot.org This reaction is an important step in the degradation pathways of lysine and tryptophan, as it allows for the re-esterification of free glutarate back into glutaryl-CoA for further metabolism. nih.gov This function is viewed as a form of metabolite repair, preventing the loss of glutarate through excretion. nih.gov
Another related enzyme is glutarate-CoA ligase, also known as glutaryl-CoA synthetase. This enzyme belongs to the ligase family and catalyzes the formation of glutaryl-CoA from glutarate, ATP, and CoA. wikipedia.org This reaction results in the production of ADP, phosphate (B84403), and glutaryl-CoA, and it participates in fatty acid metabolism and lysine degradation. wikipedia.org
Glutarate as a Substrate or Inhibitor in in vitro Enzymatic Studies
In laboratory settings, glutarate is utilized as a tool to study various enzymatic reactions, serving as both a substrate for certain enzymes and an inhibitor for others.
As a substrate, glutarate is used in assays for enzymes such as succinyl-CoA:glutarate-CoA transferase (SUGCT). nih.gov In these studies, the enzymatic conversion of glutarate and a CoA donor to glutaryl-CoA is measured to determine the enzyme's activity and kinetic properties. nih.gov Furthermore, the carbon starvation-induced protein D (CsiD), an iron(II)/α-ketoglutarate-dependent oxygenase found in Escherichia coli, utilizes glutarate as a substrate, catalyzing its hydroxylation to L-2-hydroxyglutarate as part of the lysine degradation pathway. nih.govacs.org
Conversely, glutarate has been shown to act as a competitive inhibitor of certain enzymes. For example, studies have demonstrated that glutarate, along with its derivatives glutaconate and beta-hydroxyglutarate, can competitively inhibit brain glutamate decarboxylase. nih.gov This enzyme is responsible for the synthesis of the neurotransmitter GABA from glutamate. wikipedia.org The inhibitory effect of these compounds on glutamate decarboxylase has been investigated as a potential explanation for the neurological symptoms observed in glutaric aciduria. nih.gov Competitive inhibitors are molecules that structurally resemble the enzyme's natural substrate and compete for binding to the active site, thereby reducing the enzyme's activity. byjus.com
Interactive Data Table: Enzymes Involved in Glutarate Metabolism
| Enzyme | EC Number | Function | Role in Metabolism |
| Succinyl-CoA:glutarate-CoA transferase (SUGCT) | 2.8.3.13 | Catalyzes the transfer of CoA from succinyl-CoA to glutarate, forming glutaryl-CoA. uniprot.org | Lysine and tryptophan degradation, metabolite repair. nih.gov |
| Glutarate-CoA ligase | 6.2.1.6 | Catalyzes the formation of glutaryl-CoA from glutarate, ATP, and CoA. wikipedia.org | Fatty acid metabolism and lysine degradation. wikipedia.org |
| Glutaryl-CoA dehydrogenase | 1.3.8.6 | Catalyzes the dehydrogenation of glutaryl-CoA to glutaconyl-CoA. nih.gov | Lysine and tryptophan degradation. nih.gov |
| Glutamate dehydrogenase (GDH) | 1.4.1.2, 1.4.1.3, 1.4.1.4 | Catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate. wikipedia.orgnih.gov | Links amino acid metabolism with the Citric Acid Cycle. nih.gov |
| Carbon starvation-induced protein D (CsiD) | 1.14.11.n4 | Hydroxylates glutarate to L-2-hydroxyglutarate. nih.govacs.org | Bacterial lysine degradation. nih.gov |
Glutarate as a Molecular Probe in Biochemical Research
In biochemical research, molecules with structures similar to glutarate have been developed as molecular probes for imaging and diagnostic purposes. A notable example is the use of radiolabeled glucarate (B1238325), a six-carbon dicarboxylic acid structurally related to glutarate, in molecular imaging. Probes such as [⁹⁹ᵐTc]glucarate and [¹⁸F]glucarate have been investigated for their ability to target areas of tissue death (necrosis) and certain types of tumors. nih.gov
The mechanism for this targeting is believed to involve the probe's ability to bind to positively charged histone proteins. nih.gov In healthy cells, histones are located within the nucleus. However, when cells undergo necrosis, the cell and nuclear membranes rupture, exposing the internal contents, including histones. The glucarate probe can then accumulate in these areas, allowing for non-invasive imaging. nih.gov This "necrosis-avid" property has potential applications in the early detection of conditions like myocardial infarction and in assessing tissue viability. nih.gov
Furthermore, the tumor-seeking capabilities of probes like [⁹⁹ᵐTc]glucarate have been linked to the expression of specific transporters, such as glucose transporter 5 (GLUT5). nih.gov This research demonstrates how dicarboxylic acids, by virtue of their chemical properties, can be modified into powerful tools for investigating complex biological processes like cell death and cancer metabolism. The development of [¹⁸F]glucarate offers an alternative for Positron Emission Tomography (PET) imaging, highlighting the ongoing efforts to refine these molecular probes for research and potential clinical use. nih.gov
Bioanalytical Detection of Glutarate in Biological Samples
The accurate measurement of glutarate in biological matrices such as urine, plasma, and cerebrospinal fluid is crucial for research into metabolic pathways and inherited metabolic disorders. nih.gov A variety of bioanalytical methods have been developed for this purpose, each with distinct principles and performance characteristics. Common techniques include chromatographic methods coupled with mass spectrometry and the use of genetically encoded biosensors. researchgate.netpharmatutor.org
Genetically Encoded Biosensors
A recent approach involves the use of genetically encoded fluorescent biosensors for glutarate. One such biosensor, named "Glusor," has been developed to detect and quantify glutarate in different biological samples, including serum and urine. researchgate.net This method offers a novel way to study glutarate transport and metabolism in real-time. The performance of the Glusor biosensor has been compared with traditional methods like High-Performance Liquid Chromatography (HPLC), demonstrating its potential as a complementary tool for glutarate analysis. researchgate.net
Chromatographic Methods
Chromatography, particularly when coupled with mass spectrometry, represents the gold standard for the quantification of small molecules like glutarate from complex biological samples. pharmatutor.org These methods involve a sample preparation step, followed by chromatographic separation and detection. pharmatutor.org
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a well-established technique for analyzing volatile or semi-volatile compounds. For non-volatile molecules like glutarate, a chemical derivatization step is required to increase their volatility. GC-MS has been widely used for profiling organic acids in urine to investigate inborn errors of metabolism. nih.gov Stable-isotope dilution assays using GC-MS have been specifically developed to detect and quantify glutaric acid in bodily fluids. nih.gov This technique combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. youtube.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : LC-MS/MS is a highly sensitive and specific method for quantifying low-concentration analytes in complex matrices. pharmatutor.orgresearchgate.net It has become a key technique in bioanalysis due to its robustness. researchgate.net For glutarate and its derivatives, stable isotope dilution LC-MS/MS methods are often employed. nih.gov This approach involves spiking the sample with a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C-glutarate) to serve as an internal standard. This corrects for variations during sample preparation and analysis, leading to high accuracy and precision. nih.gov The methodology has been thoroughly validated for related compounds like D- and L-2-hydroxyglutaric acid in cerebrospinal fluid, plasma, and urine. nih.gov Sample preparation typically involves protein precipitation or liquid-liquid extraction to remove interfering substances before the sample is injected into the LC-MS/MS system. pharmatutor.orgresearchgate.net
The table below provides a summary of the primary methodologies used for the bioanalytical detection of glutarate.
| Methodology | Principle | Common Biological Samples | Key Advantages | Notes |
|---|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and quantification. | Urine, Other Body Fluids | Well-established for organic acid profiling. | Requires chemical derivatization to make glutarate volatile. nih.gov |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Liquid-phase separation of compounds followed by highly selective and sensitive mass spectrometric detection. | Plasma, Urine, Cerebrospinal Fluid | High sensitivity, high specificity, high accuracy and precision, especially with stable isotope dilution. nih.gov | Considered a gold standard in quantitative bioanalysis. pharmatutor.orgresearchgate.net |
| Genetically Encoded Biosensors (e.g., Glusor) | A genetically engineered protein that fluoresces upon binding to glutarate, allowing for optical detection. | Serum, Urine, Culture Media | Enables real-time measurement and study of metabolic flux. researchgate.net | A newer technique with applications in characterizing transport and metabolism. researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in a liquid phase, often with UV or fluorescence detection. | Serum, Urine | Robust and widely available. | Often used as a reference method for comparison with newer techniques. researchgate.net |
Analytical Methodologies for Detection and Quantification of Dipotassium Glutarate
Chromatographic Techniques for Separation and Quantification
Chromatography stands as a cornerstone for the analysis of organic acids like glutarate. Its high resolving power allows for the separation of glutarate from complex matrices, which is essential for accurate quantification.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like dipotassium (B57713) glutarate. The separation is typically achieved on a reversed-phase column. nih.gov A method for measuring glutamine and alpha-ketoglutarate (B1197944) (a related compound) involves separation on miniature ion-exchange columns followed by derivatization and analysis on a reversed-phase HPLC column. nih.gov The analysis time for this method is approximately 7 minutes, with typical precision for concentration measurements being around 4.6%. nih.gov
For enhanced sensitivity and selectivity, various detection modes can be coupled with HPLC:
Mass Spectrometry (MS): HPLC coupled with mass spectrometry (LC-MS) is a powerful tool for the accurate and reliable quantification of glutaric acid in various biological samples, including plasma, serum, urine, and tissue. creative-proteomics.comnih.gov This technique combines the high separation efficiency of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. creative-proteomics.com To improve chromatographic and mass spectrometric properties, derivatization of the analyte is often employed. nih.govregionh.dk For instance, a method using 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) as a derivatizing agent has been developed for quantifying 3-hydroxyglutaric acid in dried urine spots. nih.govregionh.dk
Fluorometric Detection: This method involves derivatizing glutaric acid to form a fluorescent compound, which can then be detected with high sensitivity. A simple and selective HPLC method with intramolecular excimer-forming fluorescence derivatization has been described for the diagnosis of glutaric aciduria type I. nih.govfamiliasga.com In this method, glutaric acid and 3-hydroxyglutaric acid in urine are derivatized with 1-pyrenebutyric hydrazide (PBH). nih.govfamiliasga.com The derivatives are then separated on a C18 column and detected fluorometrically, with a run time of 18 minutes. nih.govfamiliasga.com This method demonstrates excellent linearity, reproducibility, and sensitivity, with a limit of detection of 0.2 micromol/l for glutaric acid. nih.govfamiliasga.com
| Detection Mode | Derivatizing Agent | Sample Matrix | Key Findings |
|---|---|---|---|
| Mass Spectrometry (MS) | DAABD-AE | Dried Urine Spots | Improves chromatographic and mass spectrometric properties for sensitive quantification. nih.govregionh.dk |
| Fluorometric | 1-pyrenebutyric hydrazide (PBH) | Urine | Enables highly sensitive and selective detection with a low limit of detection (0.2 µM). nih.govfamiliasga.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. Since glutaric acid is non-volatile, a derivatization step is necessary to convert it into a more volatile form. This typically involves esterification to form methyl or ethyl esters, or silylation to form trimethylsilyl (B98337) (TMS) derivatives. nih.govhmdb.ca
A stable-isotope dilution assay using GC-MS has been developed to detect and quantify levels of glutaric acid in bodily fluids. cdc.gov This method involves extracting glutaric acid from the sample and then analyzing it by GC-MS. cdc.gov Another method involves the aqueous-phase derivatization of organic acids to their ethyl esters with diethyl sulfate, followed by headspace solid-phase microextraction and GC-MS analysis. nih.gov This technique has a detection limit of 34 nM for glutaric acid. nih.gov GC-MS is a standard method for urine organic acid profiling to investigate inborn errors of metabolism. nih.govmdpi.com
Ion chromatography (IC) is a powerful technique for the separation and determination of ionic compounds, including the glutarate anion. shimadzu.comshimadzu.com This method is particularly suitable for analyzing organic acids in aqueous samples. shimadzu.com In ion chromatography, separation is achieved based on the interaction of the analyte ions with an ion-exchange stationary phase. shimadzu.com Suppressed conductivity detection is often the technique of choice for detecting organic acids with high sensitivity while minimizing interferences. thermofisher.com
A gradient ion chromatography method with suppressed conductivity detection has been developed for the simultaneous separation and determination of organic acids, including glutaric acid, and inorganic anions. researchgate.net This method can separate and determine these compounds within 33 minutes. researchgate.net The calibration graphs for this method are linear over a wide range, and the detection limits are low. researchgate.net
Spectrophotometric and Fluorometric Assays for Glutarate
Spectrophotometric and fluorometric assays offer simpler and more rapid alternatives to chromatographic methods for the quantification of glutarate, although they may have lower specificity.
Spectrophotometric methods for carboxylic acids are often based on the formation of colored derivatives. tandfonline.com One such method involves the reaction of carboxylic acids with 2-nitrophenylhydrazine (B1229437) hydrochloride (2-NPH·HCl) using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent to form 2-nitrophenylhydrazide derivatives. tandfonline.com These derivatives produce an intense violet color in an alkaline medium, which can be measured spectrophotometrically. tandfonline.com
Fluorometric assays provide higher sensitivity compared to spectrophotometric methods. These assays often involve enzymatic reactions that produce a fluorescent product. apexbt.comelabscience.com For example, a fluorometric assay for α-ketoglutarate involves a reaction where α-ketoglutarate is transaminated, leading to the production of pyruvate (B1213749). The pyruvate then reacts with a probe to generate a fluorescent product. apexbt.comabcam.comsigmaaldrich.com This type of assay is highly sensitive and can detect α-ketoglutarate in the range of 0.01 to 10 nmoles. apexbt.comabcam.com
Electrochemical Detection Methods for Glutarate
Electrochemical methods offer a sensitive and selective means of detecting glutaric acid. These methods are based on the electrochemical properties of the analyte or its derivatives. For instance, the electrochemical sensing of glutaric acid has been achieved using various approaches, including the use of ferrocene (B1249389) dicarboxylic acid amide and membranes containing carbazolocarbazole. oup.com Another approach involves the adsorption of copper complexes on graphite (B72142) electrodes. oup.com Recently, a commercially feasible electrosynthesis strategy for glutaric acid from glutaraldehyde (B144438) has been developed, which relies on electrochemical oxidation. rsc.orgnih.gov
Enzymatic Assays for Specific Glutarate Quantification
Enzymatic assays are highly specific and sensitive, making them valuable for the quantification of glutarate in biological samples. nih.gov These assays utilize enzymes that specifically react with glutarate or a related compound.
An enzymatic assay for the quantitative analysis of (D)-2-hydroxyglutarate is based on the conversion of D2HG to α-ketoglutarate (αKG) by the enzyme (D)-2-hydroxyglutarate dehydrogenase (HGDH) in the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.gov The concentration of D2HG is determined by detecting the stoichiometrically generated NADH. nih.gov This assay has a quantification limit of 0.44 μM in tumor tissue and 2.77 μM in serum. nih.gov
Another enzymatic assay for α-ketoglutaramate involves its conversion to α-ketoglutarate by the enzyme ω-amidase. The α-ketoglutarate is then quantified by measuring the disappearance of NADH in the presence of glutamate (B1630785) dehydrogenase and ammonia (B1221849). nih.gov
| Methodology | Principle | Advantages | Disadvantages |
|---|---|---|---|
| HPLC | Separation based on polarity | High resolution, versatile detection modes | May require derivatization, longer analysis time |
| GC-MS | Separation of volatile derivatives | High sensitivity and specificity | Requires derivatization, not suitable for non-volatile compounds |
| Ion Chromatography | Separation of ionic species | Good for anionic glutarate, high sensitivity | Limited to ionic compounds |
| Spectrophotometric/Fluorometric Assays | Formation of colored/fluorescent products | Rapid, simple, high sensitivity (fluorometric) | Lower specificity, potential for interference |
| Electrochemical Methods | Measurement of electrochemical properties | High sensitivity and selectivity | Can be complex, may require specialized electrodes |
| Enzymatic Assays | Specific enzyme-substrate reaction | Highly specific and sensitive | Enzyme stability can be an issue, may be more expensive |
Sample Preparation and Matrix Effects in Glutarate Analysis
The accurate quantification of glutarate in various samples is critically dependent on robust sample preparation. The primary objectives of sample preparation are to extract glutarate from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The complexity of the sample matrix, such as in biological fluids or fermentation broths, can significantly impact the analytical results through what are known as matrix effects.
Matrix effects refer to the alteration of an analyte's signal (either suppression or enhancement) caused by co-eluting, interfering compounds present in the sample matrix. These effects are a major concern in quantitative analysis, particularly for highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), as they can compromise accuracy, reproducibility, and sensitivity. For polar dicarboxylic acids like glutaric acid, analytical challenges include poor signal intensity and retention, especially when using reversed-phase liquid chromatography with electrospray mass spectrometry (RP-LC-ESI-MS/MS).
Effective sample preparation is the primary strategy to mitigate these interferences. The choice of technique is dictated by the physicochemical properties of glutarate, the nature of the sample matrix, and the requirements of the subsequent analytical instrument. Common matrices in which glutarate is analyzed include plasma, serum, urine, tissue samples, and biological production systems like fermentation broths.
Common Sample Preparation Techniques
Several techniques are employed to isolate glutarate and minimize matrix interference.
Protein Precipitation: For biological samples with high protein content, such as plasma or serum, protein precipitation is a common initial step. This process removes large protein molecules that can interfere with analysis. Techniques may involve the use of organic solvents or ultrafiltration with molecular weight cut-off (MWCO) spin filters.
Liquid-Liquid Extraction (LLE): LLE is a widely used method for separating glutaric acid from aqueous environments like fermentation broths. This technique involves partitioning the analyte between two immiscible liquid phases.
Physical Extraction: Solvents are chosen based on their ability to selectively dissolve glutaric acid. n-butanol has been identified as a particularly effective solvent, achieving high extraction yields and selectivity. Repetitive extraction with n-butanol can recover up to 98.4% of glutaric acid from an aqueous phase.
Reactive Extraction: This method involves an extractant in the organic phase that chemically reacts with glutaric acid to form a complex, which is then solubilized in the organic phase. Trioctylamine (TOA) is a frequently used reactive extractant for this purpose.
Solid-Phase Extraction (SPE): SPE is a cleanup method that separates components of a mixture based on their physical and chemical properties. In this process, the sample is passed through a solid sorbent which retains the analyte, while matrix interferences are washed away. The purified analyte is then eluted with an appropriate solvent. SPE is effective for cleaning samples prior to LC-MS analysis.
Derivatization: Due to the high polarity and low volatility of glutaric acid, derivatization is a crucial step in many analytical methods, particularly for gas chromatography (GC) and often for LC-MS. This process chemically modifies the glutarate molecule to improve its analytical characteristics, such as volatility, thermal stability, chromatographic retention, and ionization efficiency.
For GC-MS analysis , common methods include conversion to more volatile esters (e.g., ethyl esters using diethyl sulfate) or silyl (B83357) derivatives (e.g., trimethylsilyl derivatization).
For LC-MS/MS analysis , derivatization can significantly enhance signal intensity and improve chromatographic separation from isomers. Butylation, using n-butanol, has been shown to improve signal intensity and retention for analysis in plasma and urine. Other specialized reagents have also been developed to improve detection in complex samples like dried urine spots.
Research Findings on Sample Preparation for Glutarate Analysis
Detailed research has focused on optimizing extraction and derivatization to improve analytical performance. The following tables summarize key findings from various studies.
| Extraction Method | Solvent/Reagent | Sample Matrix | Key Findings | Citations |
|---|---|---|---|---|
| Physical LLE | n-butanol | Aqueous Phase / Fermentation Broth | Demonstrated high extraction yield and selectivity. Repetitive extraction recovered 98.4% of glutaric acid. | |
| Reactive LLE | Trioctylamine (TOA) in various diluents (e.g., kerosene, nonan-1-ol) | Aqueous Solutions | Forms a complex with glutaric acid, enabling efficient extraction into the organic phase. Kerosene was found to be a highly effective diluent. | |
| Physical LLE | Rice bran oil, Cyclohexane, Sesame oil | Aqueous Phase | Comparison showed rice bran oil had the highest distribution coefficient and extraction efficiency among the tested solvents. |
| Derivatization Reagent | Analytical Technique | Sample Matrix | Purpose and Advantages | Citations |
|---|---|---|---|---|
| Diethyl sulfate | GC-MS | Urine | Converts glutaric acid to its ethyl ester, enabling headspace solid-phase microextraction. | |
| n-butanol | LC-MS/MS | Plasma, Urine | Enhances signal intensity and improves chromatographic separation of isomers with poor retention in reverse-phase LC. | |
| Trimethylsilyl (TMS) reagents | GC-MS/MS | Urine | A widely used method to increase volatility for GC analysis, allowing for differentiation from isobaric molecules. | |
| 1-pyrenebutyric hydrazide (PBH) | HPLC with Fluorescence Detection | Urine | Creates a highly fluorescent derivative for sensitive detection. | |
| DAABD-AE | LC-MS/MS | Dried Urine Spots | Improves chromatographic and mass spectrometric properties, allowing for direct analysis from the dried spot without prior extraction. |
Advanced Applications of Dipotassium Glutarate in Non Clinical Fields
Dipotassium (B57713) Glutarate as a Component in Polymer Synthesis and Modification
The fundamental structure of dipotassium glutarate, featuring a five-carbon backbone capped by two carboxylate groups, makes it an effective building block for step-growth polymerization. It can react with other difunctional monomers, such as diamines and diols, to form long-chain polymers.
This compound serves as a monomer component in the synthesis of both polyamides and polyesters. In these polycondensation reactions, the glutarate moiety is incorporated into the polymer backbone, influencing the material's final properties.
Polyamide Synthesis : Polyamides are traditionally formed by the condensation reaction between a dicarboxylic acid and a diamine nih.gov. This compound can be used as the dicarboxylic acid component, particularly in solution-based polymerization methods. The reaction with a diamine results in the formation of repeating amide linkages (-CO-NH-), creating a polyamide. While high-temperature melt condensation is common for producing well-known polyamides like Nylon, alternative methods are continuously being developed nih.govresearchgate.net. The use of a salt form like this compound can be advantageous in specific catalytic systems or lower-temperature processes.
Polyester (B1180765) Synthesis : The synthesis of polyesters involves the reaction of a dicarboxylic acid with a diol, forming ester bonds (-CO-O-) researchgate.netyoutube.com. The glutarate unit from this compound can be a key component of the resulting polyester. A notable example is the enzymatic synthesis of poly(ethylene glutarate) nih.gov. In this process, an immobilized lipase (B570770) enzyme catalyzes the polycondensation, a greener alternative to traditional metal catalysts that require high temperatures nih.gov. This enzymatic approach highlights the utility of glutarate in producing bio-based and biocompatible polyesters.
The length and flexibility of the five-carbon chain of the glutarate unit contribute to the mechanical properties, such as elasticity and melting point, of the resulting polymers.
Biopolymers—polymers produced by living organisms or derived from renewable sources—are extensively researched for biomedical applications due to their biocompatibility and biodegradability nih.govjosorge.com. These materials, including polysaccharides like chitosan (B1678972) and alginate, and proteins like collagen, are used in drug delivery, tissue engineering, and wound healing nih.govmdpi.com.
This compound can be utilized as a modification or cross-linking agent to tailor the properties of these natural biopolymers for specific biomedical purposes. The carboxylate groups of glutarate can react with the abundant hydroxyl (-OH) and amino (-NH2) groups present in the structure of polysaccharides and proteins mdpi.com. This reaction can form ester or amide cross-links, creating a network structure that can:
Control the swelling and degradation rate of hydrogels used in tissue engineering scaffolds acs.org.
Modify the release kinetics of drugs encapsulated within a biopolymer matrix mdpi.com.
Enhance the mechanical strength of biopolymer films and membranes.
Because glutaric acid is a naturally occurring metabolite, its incorporation into biomedical materials is not expected to introduce significant toxicity, making it a suitable candidate for creating materials that interact with biological systems nih.gov.
Use in Analytical Chemistry and Laboratory Reagents
In the laboratory setting, this compound's chemical properties as a salt of a weak dicarboxylic acid lend it to applications as a buffering agent and a precursor for chemical synthesis.
Maintaining a stable pH is critical for the function and analysis of biological molecules nih.gov. Buffers are aqueous solutions that resist pH changes and are essential components of biochemical assays. Common buffers include phosphate-buffered saline (PBS) and Tris, which are effective within specific pH ranges mdpi.com.
This compound, as the conjugate base of glutaric acid, can function as a buffering agent. Glutaric acid is a weak diprotic acid with two dissociation constants (pKa), allowing it to buffer effectively across two pH ranges.
Interactive Data Table: pKa Values and Buffering Ranges
| Acid/Buffer System | pKa1 | pKa2 | Effective Buffering Range(s) | Notes |
| Glutaric Acid | 4.34 | 5.42 | ~3.3-5.3 and ~4.4-6.4 | Useful in the slightly acidic to neutral pH range. |
| Phosphoric Acid (in PBS) | 2.15 | 7.20 | ~6.2-8.2 (using the H₂PO₄⁻/HPO₄²⁻ pair) | Widely used for physiological pH, but phosphate (B84403) can interfere with some assays by precipitating divalent cations nih.govmdpi.com. |
| Tris | 8.06 | - | ~7.0-9.0 | Common in molecular biology, but its pH is sensitive to temperature changes mdpi.com. |
The use of a glutarate-based buffer can be advantageous in experiments where phosphate ions might interfere with the reaction being studied, such as assays involving enzymes that are sensitive to phosphate or processes where the precipitation of divalent metal cations (e.g., Ca²⁺, Mg²⁺) must be avoided nih.gov.
In chemical synthesis, this compound serves as a versatile precursor. Its two carboxylate groups are nucleophilic and can undergo various reactions to create more complex molecules. It can be readily converted back to glutaric acid or used to synthesize derivatives like glutaric anhydride (B1165640) or dialkyl glutarates.
These derivatives are important intermediates in organic synthesis. For example, glutaric anhydride is a starting material for producing certain polymers and pharmaceuticals. While this compound's role as a starting material for broad chemical synthesis is clear, its specific application as a derivatizing agent for analytical purposes, such as preparing samples for chromatography, is not widely documented. However, its fundamental reactivity makes it a valuable bifunctional building block in synthetic chemistry.
Application in Material Science and Engineering
The ability of the glutarate dicarboxylate to coordinate with metal ions has led to its use in the synthesis of novel materials with specific structural and functional properties. Researchers in material science and engineering have utilized glutarate to construct coordination polymers and functionalized biomaterials.
Coordination Polymers : this compound can be used as a source of glutarate ligands for synthesizing coordination polymers, also known as metal-organic frameworks (MOFs). In these materials, metal ions are linked together by organic ligands to form one-, two-, or three-dimensional networks. For instance, a cobalt(II)-glutarate coordination polymer has been synthesized that forms a two-dimensional interlocking structure. The properties of such materials, including their magnetic and catalytic behavior, are determined by the choice of the metal ion and the geometry of the organic linker.
Functional Biomaterials : Beyond modifying existing biopolymers, glutarate can be incorporated into the synthesis of new inorganic biomaterials. One study demonstrated the synthesis of octacalcium phosphate (OCP), a material of interest for bone regeneration, containing incorporated glutarate ions. The glutarate was shown to be integrated into the hydrated layers of the OCP crystal structure. This incorporation can modify the material's degradation rate and biological response, potentially leading to the development of improved ceramic biomaterials for orthopedic applications.
Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Glutarate Ligands
Metal-Organic Frameworks (MOFs) and coordination polymers are classes of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic linker is crucial in determining the structure and properties of the resulting framework. Glutarate, the conjugate base of glutaric acid, is an effective dicarboxylate ligand in the synthesis of these materials due to the conformational flexibility of its aliphatic chain. This flexibility allows for the formation of diverse and dynamic network structures.
The glutarate ligand can adopt several conformations, primarily described as anti-anti, anti-gauche, and gauche-gauche rotamers. These different spatial arrangements of the carboxylate groups enable the glutarate ligand to bridge metal centers in various ways, leading to one-, two-, or three-dimensional structures. For instance, in a cobalt(II)-glutarate coordination polymer, both anti and gauche conformations of the glutarate ligands were observed to interlock cobalt ions, creating a three-dimensional structure with distinct interlayer spacing. marketsandmarkets.comhaifa-group.com The flexibility of the glutarate chain can also impart a "breathing" capability to the MOF, where the framework can change its structure in response to external stimuli like the introduction of guest molecules. nih.gov
The table below summarizes key structural features of some reported coordination polymers that utilize glutarate as a ligand.
| Metal Ion | Glutarate Conformation(s) | Resulting Structure | Key Feature | Reference |
| Cobalt(II) | anti and gauche | 3D coordination polymer | Interlocking 2D layers | marketsandmarkets.comhaifa-group.com |
| Cadmium(II) | anti-anti and gauche-anti | 2D rhomboid grid layers | Formation of a 3D network through strutting ligands | guidechem.com |
| Calcium(II) | Not specified | 3D framework (bioMIL-2) | "Breathing" behavior upon hydration | nih.gov |
| Lanthanide(III) | gauche-gauche | 3D framework with cage-like features | Unusual binuclear lanthanum cage | mdpi.com |
These examples demonstrate the significant role of the glutarate ligand in creating a wide array of coordination polymers and MOFs with tunable properties, which are of interest for applications in gas storage, separation, and catalysis.
Controlled Release Systems (non-pharmacological applications)
Controlled release systems are designed to deliver an active agent to a specific target at a controlled rate over a sustained period. While much of the research in this area is focused on pharmaceutical applications, the principles of controlled release are also applied in various industrial and environmental contexts.
The use of glutarate-based materials in non-pharmacological controlled-release systems is an emerging area of interest. For example, hydrogels formulated from poly(glucaramide), a polymer derived from a sugar-based acid related to glutaric acid, have been investigated for the controlled release of sodium tripolyphosphate. nih.govnih.gov Sodium tripolyphosphate is a commodity chemical with applications in agriculture as a nutrient and in various industrial processes. nih.gov The hydrogel acts as a matrix that entraps the active agent and releases it gradually, which can be beneficial for applications requiring a sustained-release profile.
While specific studies on this compound in non-pharmacological controlled-release systems are limited, its properties as a dicarboxylic acid salt suggest potential utility. It could be incorporated into polymer matrices or hydrogels to modulate the release of other non-pharmacological active ingredients. The principle of using dicarboxylates to create cross-linked networks or to interact with other components in a formulation to control release is a well-established concept in materials science.
Role in Industrial Chemical Processes (beyond direct human contact/consumption)
In the broader context of industrial chemistry, glutaric acid and its salts, including this compound, are valuable intermediates and building blocks. Glutaric acid itself is used in the production of various polymers, such as polyesters and polyamides. The presence of an odd number of carbon atoms in the glutarate backbone can be advantageous in polymer synthesis, as it can disrupt chain packing and decrease polymer elasticity. nih.gov
This compound can serve as a precursor or a reactant in various chemical syntheses. For example, the hydrogenation of glutaric acid and its derivatives is a route to 1,5-pentanediol, a common plasticizer and a precursor to polyesters. nih.gov In processes where pH control is important, using a salt like this compound instead of the free acid can be beneficial.
The potential industrial applications of glutarates are summarized in the table below:
| Industrial Sector | Application of Glutarates | Potential Role of this compound |
| Polymer Industry | Monomer for polyesters and polyamides | As a raw material, potentially influencing reaction rates and polymer properties. |
| Coatings and Adhesives | Crosslinking and curing agent | Could be used in formulations where a potassium salt is preferred for solubility or reactivity. |
| Chemical Synthesis | Precursor for other chemicals (e.g., 1,5-pentanediol) | A starting material in syntheses requiring a glutarate moiety. |
The biodegradability of glutaric acid also makes it an attractive component for developing more environmentally friendly industrial products. solubilityofthings.com
Agricultural and Environmental Applications (e.g., soil treatment, plant growth regulation, excluding human safety)
Potassium is a primary macronutrient for plants, essential for various physiological processes, including enzyme activation, water regulation, and photosynthesis. Therefore, this compound could theoretically serve as a source of potassium for plant nutrition. The glutarate anion, being an organic dicarboxylate, could also have effects on soil properties. Organic acids and their salts can influence the availability of other nutrients in the soil by chelating metal ions and affecting soil pH.
There is growing interest in the use of plant growth regulators to enhance crop yields and stress tolerance. mdpi.comnih.gov While specific studies on this compound as a plant growth regulator are scarce, other organic compounds are known to have such effects. Furthermore, the development of controlled-release fertilizers is a key strategy to improve nutrient use efficiency and minimize environmental losses. mdpi.com As mentioned in section 7.3.2, glutarate-related polymers have been explored for the controlled release of agricultural nutrients. nih.gov This suggests a potential role for this compound as a component in such advanced fertilizer formulations.
The potential agricultural applications are outlined below:
| Application Area | Potential Function of this compound |
| Soil Treatment | Source of potassium; potential to influence soil pH and nutrient availability. |
| Plant Nutrition | Delivery of the essential macronutrient potassium. |
| Controlled-Release Fertilizers | Component in formulations for the sustained release of nutrients. |
Further research is needed to fully elucidate the specific effects and benefits of this compound in agricultural and environmental applications.
Computational and Theoretical Studies of Dipotassium Glutarate
Molecular Dynamics Simulations of Dipotassium (B57713) Glutarate in Solution and Solid State
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of the dynamic behavior of dipotassium glutarate in different environments, such as in aqueous solution or its crystalline solid state. arxiv.org These simulations rely on force fields, which are sets of parameters that define the potential energy of the system as a function of its atomic coordinates. mdpi.com
In an aqueous solution, MD simulations can elucidate the solvation structure around the glutarate dianion and the potassium cations. arxiv.org Key insights include the determination of radial distribution functions (RDFs), which describe the probability of finding water molecules or counter-ions at a certain distance from the glutarate ion. These simulations can also quantify dynamic properties such as the diffusion coefficients of the ions and the residence time of water molecules within the hydration shells. This information is critical for understanding properties like solubility and conductivity. uea.ac.uk
In the solid state, MD simulations can be used to study the stability of the crystal lattice, vibrational dynamics, and the potential for phase transitions at different temperatures and pressures. By simulating the collective motions of atoms in the crystal, it is possible to compute thermodynamic properties and understand the mechanical stability of the material.
Table 2: Key Parameters Obtained from MD Simulations of Aqueous this compound
| Parameter | Description | Information Gained |
|---|---|---|
| Radial Distribution Function (g(r)) | Describes how the density of surrounding particles varies as a function of distance from a central particle. | Provides detailed structure of hydration shells around K+ and glutarate ions; reveals ion pairing. |
| Coordination Number | The average number of particles (e.g., water molecules or counter-ions) in the first solvation shell of an ion. | Quantifies the immediate solvent environment and ion-ion interactions. |
| Diffusion Coefficient (D) | A measure of the rate of translational motion of a particle through a medium. | Characterizes the mobility of K+ and glutarate ions in solution, related to conductivity. |
| Mean Squared Displacement (MSD) | The average squared distance a particle travels over a given time interval. | Used to calculate the diffusion coefficient and analyze the dynamic behavior of ions. |
| Potential of Mean Force (PMF) | The free energy profile along a specific reaction coordinate, such as the distance between two ions. | Quantifies the thermodynamics of ion association and dissociation in solution. |
Spectroscopic Simulations and Comparison with Experimental Data
Computational chemistry can simulate various types of spectra, including vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. rsc.org These simulations are invaluable for interpreting experimental data and validating the accuracy of theoretical models. rsc.org
Vibrational frequencies and intensities are calculated from the second derivatives of the energy with respect to atomic displacements, typically obtained from a DFT frequency calculation. The resulting simulated IR and Raman spectra can be compared directly with experimental spectra. researchgate.net This comparison helps in the assignment of specific spectral bands to the vibrational modes of the molecule, such as the symmetric and asymmetric stretching of the carboxylate groups or the bending modes of the methylene (B1212753) chain in the glutarate anion.
Similarly, NMR chemical shifts and coupling constants can be computed. The magnetic shielding tensor for each nucleus is calculated, which is then converted into a chemical shift relative to a standard. Comparing simulated and experimental NMR spectra helps to confirm the molecular structure in solution and provides insights into the local electronic environment of each atom.
Table 3: Comparison of Experimental and Simulated Spectroscopic Data for Glutarate
| Spectroscopic Technique | Key Feature | Typical Experimental Value (cm⁻¹ or ppm) | Typical Simulated Value (cm⁻¹ or ppm) |
|---|---|---|---|
| Infrared (IR) Spectroscopy | Asymmetric COO⁻ Stretch | ~1560 cm⁻¹ | ~1555-1570 cm⁻¹ |
| Infrared (IR) Spectroscopy | Symmetric COO⁻ Stretch | ~1410 cm⁻¹ | ~1405-1420 cm⁻¹ |
| Raman Spectroscopy | C-C Backbone Stretch | ~850 cm⁻¹ | ~840-860 cm⁻¹ |
| ¹³C NMR Spectroscopy | Carboxylate Carbon (COO⁻) | ~183 ppm | ~180-185 ppm |
| ¹³C NMR Spectroscopy | Methylene Carbons (CH₂) | 22-35 ppm | 21-36 ppm |
Note: Simulated values are dependent on the computational method, basis set, and solvent model used. Experimental values are for aqueous glutarate salts.
Prediction of Reactivity and Reaction Pathways via Computational Models
Computational models are instrumental in predicting the chemical reactivity of this compound and exploring potential reaction pathways. mdpi.com By calculating the electronic structure, one can identify the most reactive sites in the glutarate dianion. For example, mapping the electrostatic potential onto the electron density surface highlights the negatively charged carboxylate groups as primary sites for interaction with electrophiles. The energies of the HOMO and LUMO provide a quantitative measure of the ion's susceptibility to oxidation and reduction, respectively.
Furthermore, quantum chemical methods can be used to model the entire energy profile of a chemical reaction. nih.gov This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. This approach has been successfully used to study the reaction mechanisms for the synthesis of glutaric acid, and the same principles can be applied to predict the outcomes of reactions involving the glutarate ion, such as esterification, amidation, or coordination to metal centers. researchgate.netnih.gov
Table 4: Example of a Computationally Modeled Reaction Step for Glutarate
| Parameter | Description | Example: Protonation of Glutarate |
|---|---|---|
| Reactants | The starting materials of the reaction. | C₅H₈O₄²⁻ (aq) + H₃O⁺ (aq) |
| Transition State (TS) | The highest energy point along the reaction coordinate. | [HOOC-(CH₂)₃-COO]⁻···H₂O (transient structure) |
| Product(s) | The final materials of the reaction. | HC₅H₈O₄⁻ (aq) + H₂O (l) |
| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur (E_TS - E_reactants). | Low, typical for proton transfer |
In silico Design of Glutarate-Based Materials
In silico design involves using computational methods to design and screen new materials with desired properties before they are synthesized in the lab. mass-analytica.com The glutarate anion, with its two carboxylate groups, is an excellent "linker" or "strut" for constructing coordination polymers and Metal-Organic Frameworks (MOFs). nih.gov
Computational screening can be used to systematically explore vast numbers of potential MOF structures that could be formed by combining glutarate with different metal ions. mit.edumdpi.com For each hypothetical structure, properties such as thermal stability, mechanical strength, pore size, and surface area can be predicted using computational methods. researchgate.net These calculations can also simulate the adsorption of small molecules like carbon dioxide, methane, or hydrogen within the pores of the MOF, predicting the material's potential for applications in gas storage and separation. nih.gov This computational pre-screening significantly accelerates the discovery of promising new materials by identifying the most viable candidates for experimental synthesis and testing. mit.edu
Table 5: Properties Predicted via In Silico Screening of a Hypothetical Glutarate-Based MOF
| Property | Computational Method | Application Relevance |
|---|---|---|
| Crystal Structure & Topology | Energy Minimization / Geometric Algorithms | Determines the fundamental framework and pore structure. |
| Pore Size Distribution | Geometric Analysis | Crucial for molecular sieving and selective gas separation. |
| Accessible Surface Area | Molecular Simulation (e.g., probe rolling) | A key factor in determining gas adsorption capacity. |
| Thermal & Mechanical Stability | Molecular Dynamics / DFT | Predicts the material's robustness under operational conditions. |
| Gas Adsorption Isotherms | Grand Canonical Monte Carlo (GCMC) Simulations | Quantifies the capacity and selectivity for storing gases like H₂ or CO₂. |
| Band Gap | DFT Calculations | Predicts potential electronic or photocatalytic properties. |
Derivatives and Analogues of Glutarate: Synthesis, Characterization, and Research Applications
Synthesis of Substituted Glutaric Acid Derivatives
The synthesis of substituted glutaric acids, particularly 3-substituted variants, is of significant interest as these compounds are key intermediates for many pharmaceuticals. scispace.com A versatile and efficient method involves a three-step process starting from commercially available aldehydes. This strategy utilizes a Knoevenegel condensation followed by a Michael addition to convert aldehydes into 2-substituted tetraethyl propane (B168953) tetracarboxylates. The subsequent one-pot acid hydrolysis and decarboxylation of the resulting dimalonate yields the desired 3-substituted glutaric acids in moderate yields (50-73%). scispace.com
This approach is applicable to both aromatic and aliphatic aldehydes. For instance, 3-arylsubstituted glutaric acids can be synthesized from the corresponding benzaldehydes and diethylmalonate. scispace.com The key steps in this process are outlined below:
Knoevenegel Condensation/Michael Addition: An aldehyde reacts with two equivalents of diethylmalonate. This reaction can be performed under solvent-free conditions for many aldehydes.
Hydrolysis and Decarboxylation: The intermediate tetracarboxylate is treated with acid to hydrolyze the ester groups and induce decarboxylation, forming the final substituted glutaric acid.
A summary of aldehydes used and the corresponding yields of 3-substituted glutaric acids is presented in the table below.
| Aldehyde Precursor | Resulting 3-Substituted Glutaric Acid | Yield (%) |
| Benzaldehyde | 3-Phenylglutaric acid | 73% |
| 4-Methylbenzaldehyde | 3-(p-Tolyl)glutaric acid | 65% |
| 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)glutaric acid | 58% |
| 4-Methoxybenzaldehyde | 3-(4-Methoxyphenyl)glutaric acid | 50% |
| Propanal | 3-Propylglutaric acid | 55% |
This table presents data on the synthesis of various 3-substituted glutaric acids from their corresponding aldehyde precursors, highlighting the yields achieved through a Knoevenegel condensation followed by Michael addition and subsequent hydrolysis/decarboxylation. scispace.com
Another modern approach focuses on the synthesis of α-substituted glutaric diesters. A metal-free protocol has been developed that uses visible light and Eosin Y as a photoredox catalyst. rsc.orgchemrxiv.org This method involves a hydrogen atom transfer (HAT) process followed by a Giese-type addition of aldehydes to acrylates, forming two new C-C bonds in a single pot. rsc.org This technique provides direct access to industrially relevant glutaric acid diesters, which are precursors to 1,5-pentanediol, a component in polyurethane and polyester (B1180765) resin production. rsc.orgchemrxiv.org
Synthesis and Applications of Glutarate Esters and Amides
Glutarate esters and amides are crucial derivatives with widespread applications, particularly in polymer chemistry. Poly(ester amide)s (PEAs), which incorporate both ester and amide linkages, are a significant class of biodegradable polymers. rsc.orgresearchgate.net These materials combine the beneficial mechanical and thermal properties of polyamides with the biodegradability of polyesters, making them suitable for biomedical applications like tissue engineering and drug delivery. rsc.org
The synthesis of PEAs can be achieved through various polycondensation reactions involving monomers derived from dicarboxylic acids like glutaric acid, α-amino acids, fatty diols, and diamines. researchgate.net The properties of the resulting polymer can be fine-tuned by adjusting the ratio of ester to amide groups or by altering the hydrophilicity of the constituent monomers. researchgate.net
Amides of glutaric acid can be synthesized through several established methods:
From Acyl Halides: The reaction of glutaryl chloride (the di-acyl chloride of glutaric acid) with an amine is a direct method for forming the corresponding diamide (B1670390) via nucleophilic acyl substitution. masterorganicchemistry.com
Using Dehydrating Agents: Carboxylic acids and amines can be directly coupled to form amides in the presence of a dehydrating agent. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) facilitate amide bond formation under mild, neutral conditions, which is particularly useful for sensitive molecules. masterorganicchemistry.com
From Glutaric Anhydride (B1165640): The reaction of glutaric anhydride with a primary amine will open the ring to form a glutaramic acid (a mono-amide, mono-carboxylic acid). Further reaction can lead to the glutarimide (B196013).
The applications of these derivatives are extensive. Glutaric acid diesters are used as raw materials for producing polyester polyols and polyamides. rsc.orgchemrxiv.org Poly(ester amide)s derived from glutaric acid and other monomers are explored for their potential in creating biodegradable plastics, hydrogels, and smart materials. rsc.orgresearchgate.net
Cyclization Reactions Leading to Glutarimide and Related Heterocycles
The glutarate framework is a precursor to important heterocyclic compounds, most notably glutarimide and its derivatives. Glutarimides are found in a range of biologically active compounds, including certain sedatives and analeptics. publish.csiro.au The glutarimide moiety is also a key component in immunomodulatory drugs (IMiDs) that target the cereblon (CRBN) E3 ubiquitin ligase. nih.gov
Several synthetic routes lead to the glutarimide ring system:
From Glutaric Acid: The direct fusion of glutaric acid with urea (B33335) at temperatures between 170-190 °C is a convenient method for producing glutarimide in good yields. publish.csiro.au At lower temperatures (160-170 °C), a mixture of glutaric acid diamide and glutarimide may be formed. publish.csiro.au
From Glutaric Anhydride: Glutaric anhydride readily reacts with ammonia (B1221849), urea, or primary amines to form glutarimides. publish.csiro.auresearchgate.net For example, N-substituted phenyl glutarimides can be synthesized from glutaric anhydride and primary aromatic amines. researchgate.net
Guareschi Synthesis: This classic method involves the condensation of aliphatic ketones with cyanoacetic ester and ammonia to produce α,α'-dicyano-β,β-dialkylglutarimides. Subsequent hydrolysis and decarboxylation yield β,β-dialkylglutaric acids, which can then be converted to the corresponding glutarimides. publish.csiro.au
Modern synthetic efforts focus on creating complex glutarimide derivatives for applications in medicinal chemistry, such as in the development of PROTACs (PROteolysis TArgeting Chimeras). One novel approach involves a rhodium-catalyzed N-H insertion reaction using N-Boc-α-diazo glutarimide. nih.gov This method allows for the efficient incorporation of various heterocyclic fragments at the alpha-position of the glutarimide ring under mild conditions, expanding the chemical space for new CRBN ligands. nih.gov
| Synthesis Method | Precursors | Product | Key Conditions |
| Fusion with Urea | Glutaric Acid, Urea | Glutarimide | Heat (170-190 °C) |
| Reaction with Anhydride | Glutaric Anhydride, Primary Aromatic Amine | N-Aryl Glutarimide | Acetyl chloride, Benzene |
| Guareschi Synthesis | Ketone, Cyanoacetic ester, Ammonia | β,β-Dialkylglutarimide | Multi-step process with hydrolysis |
| Rh(II)-Catalyzed Insertion | N-Boc-α-diazo glutarimide, NH-Heterocycle | α-Hetaryl Glutarimide | Rh₂(esp)₂ catalyst |
This table summarizes various synthetic routes to glutarimide and its derivatives, outlining the precursors, products, and key reaction conditions for each method. publish.csiro.aunih.govresearchgate.net
Coordination Polymers and Metal Complexes with Glutarate Ligands
The carboxylate groups of the glutarate dianion make it an excellent ligand for coordinating with metal ions, enabling the formation of coordination polymers and metal-organic frameworks (MOFs). These materials consist of metal ions or clusters linked together by organic ligands, creating one-, two-, or three-dimensional networks. ethernet.edu.et The flexibility of the five-carbon chain in glutarate allows it to adopt various conformations, leading to a diversity of structural topologies in its metal complexes.
Zinc glutarate is a known example of a metal-glutarate complex and has been investigated as a catalyst for the copolymerization of epoxides and carbon dioxide to produce polycarbonates. mdpi.com In these structures, the glutarate ligand bridges metal centers, forming extended polymeric arrays. The specific coordination mode of the glutarate ligand (e.g., monodentate, bidentate chelating, bidentate bridging) and the preferred coordination geometry of the metal ion dictate the final architecture of the polymer. nih.gov
The properties of these coordination polymers, such as their porosity, thermal stability, and catalytic activity, are highly dependent on the combination of the metal and the ligand. The development of glutarate-based coordination polymers is a field of interest for applications in gas storage, separation, and heterogeneous catalysis.
Isomers and Stereochemistry of Glutarate Derivatives
Isomerism plays a crucial role in the chemistry of glutarate derivatives, especially when substituents are introduced onto the carbon backbone. The types of isomerism relevant to these compounds include constitutional isomerism and stereoisomerism. youtube.com
Constitutional Isomers: These isomers have the same molecular formula but different connectivity. For example, 2-methylglutaric acid and 3-methylglutaric acid are constitutional isomers.
Stereoisomers: These isomers have the same connectivity but a different three-dimensional arrangement of atoms. youtube.com The most important type of stereoisomerism for substituted glutarates arises from the presence of chiral centers. A carbon atom bonded to four different groups is a chiral center. masterorganicchemistry.com
For instance, 2-methylglutaric acid has one chiral center (at the C2 position) and therefore exists as a pair of enantiomers (non-superimposable mirror images): (R)-2-methylglutaric acid and (S)-2-methylglutaric acid. masterorganicchemistry.comyoutube.com
When a derivative has two or more chiral centers, the number of possible stereoisomers increases, and diastereomers can exist. Diastereomers are stereoisomers that are not mirror images of each other. youtube.com The maximum number of stereoisomers for a molecule with 'n' chiral centers is 2ⁿ. masterorganicchemistry.comyoutube.com
For example, 2,4-dimethylglutaric acid has two chiral centers (C2 and C4). It can exist as a maximum of 2² = 4 stereoisomers. This includes two pairs of enantiomers ((2R,4R) and (2S,4S); (2R,4S) and (2S,4R)). However, if the substituents are identical, the possibility of a meso compound arises. A meso compound is an achiral molecule that has chiral centers and an internal plane of symmetry. youtube.com In the case of 2,4-dihydroxyglutaric acid, the (2R,4S) isomer is a meso compound because it has a plane of symmetry, making it superimposable on its mirror image. Therefore, it has only three distinct stereoisomers: one pair of enantiomers and the meso diastereomer. youtube.com
Understanding the stereochemistry of glutarate derivatives is critical, particularly in pharmacology, as different enantiomers of a chiral drug can have vastly different biological activities. khanacademy.org
Environmental Fate and Ecotoxicological Considerations of Glutarate Excluding Human Safety
Biodegradation Pathways of Glutarate in Various Environments
Biodegradation is a primary mechanism for the removal of glutarate from the environment. Microorganisms in various ecosystems possess the enzymatic machinery to break down this dicarboxylic acid. The specific pathways employed depend on the prevailing environmental conditions, particularly the presence or absence of oxygen.
Aerobic Biodegradation: In oxygen-rich environments, such as aerated soils and surface waters, glutarate is readily metabolized by a diverse range of bacteria. One of the key organisms studied for its ability to degrade glutarate is Pseudomonas putida. This bacterium utilizes two main catabolic routes: the glutarate hydroxylation pathway and the glutaryl-CoA dehydrogenation pathway nih.gov.
The glutarate hydroxylation pathway involves the initial hydroxylation of glutarate. Key genes involved in this pathway include csiD and lhgO nih.gov. The glutaryl-CoA dehydrogenation pathway proceeds through the activation of glutarate to its coenzyme A (CoA) derivative, glutaryl-CoA. The genes gcdH and gcoT are crucial for this process nih.gov. These pathways ultimately funnel the carbon skeleton of glutarate into the central metabolic cycles of the bacteria, such as the citric acid cycle, leading to its complete mineralization to carbon dioxide and water.
Members of the genus Rhodococcus are also known for their metabolic versatility and ability to degrade a wide array of organic compounds, including those structurally related to glutarate researchgate.netnih.govnih.govasm.org. While specific pathways for glutarate in Rhodococcus are less detailed in the available literature, their known catabolic prowess suggests they likely contribute to its degradation in soil and sediment environments.
Anaerobic Biodegradation: In the absence of oxygen, found in environments like anoxic sediments and some wastewater treatment systems, glutarate can be degraded through fermentation. Several strains of strictly anaerobic bacteria have been isolated that can utilize glutarate as their sole source of carbon and energy nih.gov.
A common anaerobic fate of glutarate is its fermentation to butyrate, isobutyrate, carbon dioxide, and small amounts of acetate (B1210297) nih.gov. This process involves a series of enzymatic steps, including the decarboxylation of glutaconyl-CoA to crotonyl-CoA, which is then further metabolized to the final products nih.gov. This pathway represents a crucial link in the carbon cycle in anaerobic environments.
Glutarate Mobility and Distribution in Environmental Compartments (soil, water)
The movement and partitioning of glutarate between soil and water are key factors determining its potential for transport and exposure to various environmental receptors. This mobility is largely governed by its adsorption to soil particles.
The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the mobility of organic chemicals in soil. A low Koc value indicates weak adsorption to soil and high mobility, while a high Koc value suggests strong adsorption and low mobility nih.govecetoc.orgdss.go.thresearchgate.net. For ionizable organic chemicals like glutaric acid, the pH of the soil and water is a critical factor influencing its charge and, consequently, its adsorption behavior nih.gov.
The following table summarizes the expected mobility of glutarate based on its chemical characteristics:
| Property | Value/Characteristic | Implication for Mobility |
| Water Solubility | High | High potential to be transported with water |
| Vapor Pressure | Low | Unlikely to volatilize into the atmosphere |
| Charge at environmental pH | Anionic | Reduced adsorption to negatively charged soil particles |
| Estimated Koc | Low | High mobility in soil and potential for leaching |
Impact on Microbial Communities and Ecosystems (non-human toxicity)
While glutarate serves as a carbon source for many microorganisms, high concentrations can potentially impact microbial communities and other non-human organisms.
Impact on Microbial Communities: The introduction of organic acids like glutarate into soil can lead to shifts in the microbial community structure. Studies on other organic acids have shown that they can be rapidly metabolized, leading to an increase in the activity of certain enzymatic processes and favoring the proliferation of specific microbial taxa that can utilize them as a carbon and energy source frontiersin.org. While this can be a form of biostimulation at low concentrations, high concentrations could potentially lead to a decrease in microbial diversity as specialized organisms outcompete others frontiersin.org.
Ecotoxicity to Aquatic Organisms: The toxicity of glutarate to aquatic organisms is an important consideration for its environmental risk assessment. Data on the toxicity of glutarate to aquatic invertebrates like Daphnia magna is limited. However, studies on the related compound, monosodium glutamate (B1630785), have shown toxic effects on Daphnia magna at certain concentrations, indicating that high levels of glutamate-related compounds could be a concern amazonaws.com. More research is needed to establish the specific acute and chronic toxicity of glutarate to a range of aquatic organisms to determine its environmental risk profile.
Sustainable Management and Remediation Strategies for Glutarate-Containing Waste
Effective management and remediation strategies are essential to mitigate the potential environmental impact of glutarate-containing waste streams.
Wastewater Treatment: Biological wastewater treatment processes, such as the activated sludge process , are highly effective in removing biodegradable organic matter, including glutarate wikipedia.orgwatermanaustralia.comsugarprocesstech.comatlascopco.comwwdmag.com. In this process, a diverse community of microorganisms in an aerated environment breaks down organic pollutants into carbon dioxide, water, and new biomass wikipedia.orgwwdmag.com. The efficiency of glutarate removal in such systems is expected to be high due to its ready biodegradability.
Bioremediation: For contaminated soil and groundwater, bioremediation offers a sustainable and cost-effective solution. This can involve bioaugmentation , where specific microorganisms known to degrade glutarate are introduced to the contaminated site, or biostimulation , where the growth and activity of indigenous glutarate-degrading microorganisms are enhanced by adding nutrients and oxygen researchgate.net.
Phytoremediation: Phytoremediation, the use of plants to clean up contaminated environments, is a potential strategy for soils containing organic acids mdpi.comnih.govresearchgate.netnih.gov. Plants can take up organic compounds from the soil and metabolize them within their tissues. Furthermore, the root exudates of plants can stimulate microbial activity in the rhizosphere, enhancing the biodegradation of contaminants mdpi.com. While specific studies on the phytoremediation of glutarate are scarce, the principles of this technology suggest it could be a viable, green approach for managing low-level glutarate contamination.
Advanced Oxidation Processes (AOPs): For waste streams with high concentrations of glutarate or in situations where rapid treatment is required, Advanced Oxidation Processes (AOPs) could be employed. AOPs, such as Fenton's reaction, generate highly reactive hydroxyl radicals that can non-selectively oxidize a wide range of organic compounds, leading to their mineralization dtu.dk.
The following table outlines potential remediation strategies for glutarate-containing waste:
| Strategy | Description | Applicability |
| Activated Sludge | Biological treatment of wastewater using a microbial floc. | Industrial and municipal wastewater. |
| Bioremediation | Use of microorganisms to degrade contaminants in soil and groundwater. | Contaminated soil and groundwater. |
| Phytoremediation | Use of plants to remove or degrade contaminants from soil and water. | Soil and shallow groundwater with low to moderate contamination. |
| Advanced Oxidation Processes | Chemical treatment processes that generate highly reactive radicals to destroy organic pollutants. | High-strength industrial wastewater or as a polishing step. |
Future Directions and Emerging Research Avenues for Dipotassium Glutarate
Integration of Artificial Intelligence and Machine Learning in Glutarate Research
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize research into dipotassium (B57713) glutarate. These computational tools offer the potential to accelerate the discovery and optimization of glutarate-based compounds and materials. nih.gov By analyzing vast datasets, ML algorithms can identify patterns and predict the properties of novel glutarate derivatives, significantly reducing the time and cost associated with traditional laboratory experimentation. nih.govjmir.org
Key applications of AI and ML in this field include:
Predictive Modeling: AI can be trained to predict the physicochemical properties, reactivity, and potential applications of new glutarate-based molecules. This includes forecasting how glutarate derivatives will interact with biological systems, which is crucial for drug discovery and development. nih.govsciencedaily.com
Synthesis Optimization: Machine learning algorithms can optimize reaction conditions for the synthesis of dipotassium glutarate and its derivatives, leading to higher yields and purity. sciencedaily.com For instance, AI can identify the most efficient catalytic systems or reaction pathways, minimizing waste and energy consumption. sciencedaily.com
High-Throughput Screening: AI-driven platforms can virtually screen large libraries of potential glutarate compounds for specific applications, such as identifying candidates for new drug formulations or advanced materials. nih.gov
Metabolic Engineering: In the realm of biotechnology, AI can be used to engineer microorganisms for the enhanced production of glutarate precursors. sciencedaily.com An AI system named MutComputeX has already been used to identify protein mutations in bacteria to improve the efficiency of producing medicinal chemical precursors. sciencedaily.com
Potential Applications of AI/ML in this compound Research
| Research Area | AI/ML Application | Potential Impact |
|---|---|---|
| Materials Science | Predicting properties of glutarate-based polymers and composites. | Accelerated design of new materials with tailored functionalities. |
| Pharmaceuticals | Screening glutarate derivatives for drug delivery potential. | Faster identification of lead compounds for new therapies. nih.gov |
| Chemical Synthesis | Optimizing reaction pathways and conditions for glutarate production. | More efficient, cost-effective, and sustainable chemical manufacturing. |
| Biotechnology | Engineering metabolic pathways in microbes for glutarate precursor synthesis. sciencedaily.com | Development of bio-based production routes for glutarates. |
Exploration of Novel Synthetic Methodologies
The development of new and efficient methods for synthesizing glutarate-containing compounds is a critical area of ongoing research. Traditional methods are being re-evaluated in favor of more sustainable and versatile "green chemistry" approaches. These novel methodologies aim to improve yield, reduce environmental impact, and allow for greater control over the final product's structure and function.
One significant advancement is the development of novel wet chemical methods. For instance, a new technique has been developed for producing glutarate-ion-incorporated octacalcium phosphate (B84403), a promising biomaterial. This method allows for a significantly higher incorporation of glutarate ions compared to previous approaches, enhancing the material's properties.
Furthermore, research into catalytic systems is opening new doors for glutarate synthesis. The use of double metal cyanide (DMC) catalysts, for example, has shown effectiveness in producing high-performance polyols, which are essential components in the manufacturing of polyurethanes and other advanced materials. mdpi.com The exploration of such catalysts could lead to more efficient and controlled polymerization of glutarate-based monomers.
Comparison of Synthetic Methodologies for Glutarate Compounds
| Methodology | Description | Advantages | Reference Example |
|---|---|---|---|
| Traditional Synthesis | Conventional chemical reactions often requiring harsh conditions. | Well-established procedures. | Standard esterification or salt formation reactions. |
| Wet Chemical Method | Solution-based synthesis allowing for controlled precipitation. | Higher incorporation of functional ions, milder reaction conditions. | Synthesis of glutarate-ion-incorporated octacalcium phosphate. |
| Catalytic Synthesis | Use of catalysts to improve reaction efficiency and selectivity. mdpi.com | Higher yields, lower energy consumption, potential for stereocontrol. mdpi.com | DMC-catalyzed synthesis of polyols. mdpi.com |
| Green Chemistry Approaches | Methods designed to minimize environmental impact. researchgate.net | Use of renewable feedstocks, less hazardous waste, improved energy efficiency. researchgate.net | One-pot condensation reactions in water. researchgate.net |
Advanced Materials Science Applications of Glutarate-Based Systems
The unique chemical structure of the glutarate dianion makes it an excellent building block for a variety of advanced materials. Its dicarboxylate nature allows it to act as a linker in coordination polymers and metal-organic frameworks (MOFs), or as a monomer in the synthesis of novel polyesters and polyamides.
A promising application lies in the field of biomaterials. The incorporation of glutarate ions into calcium phosphate-based ceramics is being explored for bone regeneration applications. These materials can exhibit enhanced biocompatibility and controlled degradation rates, making them suitable for use in orthopedic implants and tissue engineering scaffolds.
In the realm of polymer chemistry, glutarate-based polyols are being investigated for the production of high-performance polyurethanes. mdpi.com These materials can be tailored for a wide range of applications, including coatings, adhesives, sealants, and elastomers, offering enhanced durability and specific mechanical properties. mdpi.com The use of zinc glutarate as part of a catalytic system has been noted in the synthesis of such polymers.
Furthermore, the principles used to create glutarate-based materials can be extended to other dicarboxylates, suggesting a broad potential for this class of compounds in materials science. The ability to form stable, functional structures opens up possibilities in areas such as gas storage, catalysis, and separation technologies.
Interdisciplinary Research at the Interface of Chemistry, Biology, and Engineering
The future of this compound research lies in the convergence of multiple scientific disciplines. The complex challenges and opportunities presented by this compound necessitate a collaborative approach that integrates chemistry, biology, and engineering.
Bio-inspired Materials: Engineers are working with chemists to design and synthesize glutarate-based materials that mimic biological structures and functions. This could lead to the development of "smart" materials that can respond to environmental stimuli or self-heal, with applications in medicine and robotics.
Biocatalysis and Fermentation: The intersection of biology and chemical engineering is driving the development of sustainable methods for producing glutarate and its precursors. sciencedaily.com By harnessing the metabolic pathways of microorganisms, researchers are aiming to create efficient and environmentally friendly bio-manufacturing processes. sciencedaily.commdpi.com This approach avoids the need for harsh chemical reagents and can utilize renewable feedstocks.
Drug Delivery Systems: A significant area of interdisciplinary research is the development of glutarate-based drug delivery vehicles. Chemists can synthesize and modify glutarate polymers, while biologists and medical researchers can evaluate their efficacy and biocompatibility for targeted drug delivery in the treatment of various diseases.
Biosensors: The unique binding properties of glutarate derivatives could be exploited to create novel biosensors. Engineers and chemists can collaborate to design sensor platforms that can detect specific biomolecules with high sensitivity and selectivity, with applications in medical diagnostics and environmental monitoring.
Challenges and Opportunities in this compound Research
While the future of this compound research is promising, several challenges must be addressed to realize its full potential. Overcoming these hurdles will create significant opportunities for innovation and scientific advancement.
Challenges:
Scalability of Synthesis: While novel synthetic methods are being developed in the lab, scaling them up for industrial production can be challenging. Ensuring cost-effectiveness and maintaining high purity and yield at a large scale is a significant engineering hurdle.
Characterization of Complex Systems: As glutarate is incorporated into increasingly complex materials like polymers and MOFs, detailed characterization of their three-dimensional structure and properties becomes more difficult. This requires access to advanced analytical techniques and expertise.
Understanding Biological Interactions: For biomedical applications, a thorough understanding of how glutarate-based materials interact with living tissues is crucial. This includes studying their long-term biocompatibility, degradation products, and potential toxicity, which requires extensive and time-consuming biological studies.
Data Requirements for AI Models: The effectiveness of AI and machine learning models is highly dependent on the quality and quantity of available data. sciencedaily.com For a specific compound like this compound, there may be a lack of extensive datasets needed to train accurate predictive models, necessitating new high-throughput experiments to generate this data. sciencedaily.com
Opportunities:
Green Chemistry: There is a significant opportunity to develop fully sustainable, bio-based production routes for this compound, reducing reliance on petrochemical feedstocks. This aligns with the growing global demand for environmentally friendly chemical manufacturing.
Personalized Medicine: Glutarate-based materials could be tailored for specific medical applications, such as patient-specific implants or drug delivery systems that release their payload in response to specific biological triggers.
Novel Catalysts: The exploration of glutarate-based compounds as components of new catalytic systems could lead to breakthroughs in chemical synthesis, enabling the production of a wide range of valuable chemicals with higher efficiency and selectivity.
Circular Economy: Research into the degradation and recyclability of glutarate-based polymers could contribute to the development of a circular economy for plastics, where materials are reused and repurposed, minimizing waste and environmental pollution.
Q & A
Basic: How to design reproducible synthesis protocols for dipotassium glutarate?
Methodological Answer:
- Step 1: Follow standardized synthesis protocols for dicarboxylate salts, ensuring stoichiometric equivalence between glutaric acid and potassium hydroxide. Use titration to confirm neutralization endpoints.
- Step 2: Characterize purity via NMR (e.g., H and C spectra for carboxylate groups) and elemental analysis (K content). For novel compounds, include FT-IR to validate ester-to-salt conversion .
- Step 3: Document all steps in the experimental section, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry), including reagent grades, reaction conditions, and purification methods. Limit main-text data to critical compounds; supplementary files should house full datasets .
Basic: What analytical techniques are optimal for quantifying this compound in biological matrices?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC with UV detection (210 nm) or LC-MS for low-concentration detection. Calibrate against certified reference materials.
- Metabolite Profiling: For urinary studies (e.g., glutaric aciduria), employ gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., BSTFA) to enhance volatility. Compare retention times and fragmentation patterns to spiked standards .
- Validation: Include recovery rates (80–120%) and limit of detection (LOD) calculations in supplementary materials .
Advanced: How to resolve contradictions in toxicological data for glutarate derivatives?
Methodological Answer:
- Read-Across Strategy: For data-poor compounds like diisobutyl glutarate, derive toxicity thresholds by extrapolating from structurally similar analogs (e.g., dimethyl glutarate). Adjust values using molar mass ratios and partition coefficient (log P) differences .
- Data Evaluation: Apply the EU-LCI framework to assess existing studies for reliability (e.g., OECD test guidelines). Prioritize in vivo data over in silico predictions unless validated by QSAR models .
- Case Study: When dimethyl glutarate’s EU-LCI value (50 µg/m³) conflicts with newer studies, re-evaluate using subchronic inhalation models in rodents and adjust for human exposure scenarios .
Advanced: What biochemical applications leverage this compound’s reactivity?
Methodological Answer:
- Protein Cross-Linking: Use this compound as a precursor for synthesizing homobifunctional cross-linkers (e.g., disuccinimidyl glutarate). Optimize pH (7.4–8.5) and buffer composition (e.g., PBS) to target lysine residues in proteins like bovine serum albumin (BSA) .
- Structural MS: After cross-linking, digest proteins with trypsin and analyze via MALDI-TOF or Orbitrap MS. Identify cross-linked peptides using software like xQuest, focusing on mass shifts (~100 Da per glutarate moiety) .
- Validation: Compare cross-linking efficiency to alternative reagents (e.g., DSS) under identical conditions. Report yield as a percentage of modified lysines .
Advanced: How to formulate research questions on this compound’s role in metabolic disorders?
Methodological Answer:
- PICOT Framework:
- Data Sources: Use longitudinal cohort studies and metabolomic datasets (e.g., GC-MS profiles from GA1 registries) .
- Scope: Narrow questions to specific mechanisms (e.g., “Does this compound modulate mitochondrial β-oxidation in GA1 fibroblasts?”) to avoid overgeneralization .
Advanced: How to manage conflicting data on this compound’s environmental persistence?
Methodological Answer:
- Experimental Design: Conduct parallel biodegradation assays (OECD 301F) under varying conditions (aerobic vs. anaerobic, pH 5–9). Compare half-life (t½) values across studies to identify critical variables (e.g., microbial consortia) .
- Data Harmonization: Apply the AgBB scheme for evaluating building materials, adjusting for ionic strength’s impact on glutarate solubility .
- Reporting: Use supplementary tables to document assay conditions, ensuring reproducibility. Address discrepancies via meta-analysis (e.g., random-effects models) .
Basic: What are best practices for documenting this compound’s physicochemical properties?
Methodological Answer:
- Key Parameters:
- Solubility: Measure in water, ethanol, and DMSO at 25°C. Report as g/100 mL ± SD.
- Thermal Stability: Use TGA/DSC to determine decomposition temperature (°C).
- pKa: Titrate in aqueous solution (0.1 M KCl) with automated pH meters .
- Data Presentation: Follow IUPAC guidelines for nomenclature and units. For melting points, report DSC onset values rather than literature ranges .
Advanced: How to optimize this compound’s use in polymer electrolytes?
Methodological Answer:
- Electrochemical Testing: Prepare solid polymer electrolytes (SPEs) by blending this compound with PEO (polyethylene oxide). Characterize ionic conductivity via impedance spectroscopy (1 MHz–0.1 Hz) .
- Structural Analysis: Use XRD to confirm amorphous phase formation and FT-IR to track carboxylate-PEO interactions. Compare to lithium-based electrolytes for conductivity benchmarks .
- Validation: Replicate results across three batches and report conductivity (S/cm) as mean ± SEM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
